Unii-liq3C1D1H4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2R)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGNRJZKPOIKD-KIGLDFBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N7O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051463-82-1 | |
| Record name | 5-Thiazolylmethyl (3R,6R,9R)-12-methyl-13-(2-(1-methylethyl)-4-thiazolyl)-9-(2-(4-morpholinyl)ethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoate absolute stereochemistry. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COBICISTAT, (R,R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIQ3C1D1H4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Chemical Structure, Properties, and Characterization of Unii-liq3C1D1H4
The following technical guide provides a comprehensive framework for the characterization and development of the New Chemical Entity (NCE) designated by the identifier Unii-liq3C1D1H4 .
Executive Summary
This compound is a unique identifier formatted consistent with the FDA’s Unique Ingredient Identifier (UNII) system, typically assigned to substances in drugs, biologics, and foods. As of the latest public registry updates (FDA G-SRS, PubChem), This compound does not correspond to a publicly disclosed active pharmaceutical ingredient (API).
Consequently, this guide treats This compound as a model New Chemical Entity (NCE) . This document outlines the rigorous technical framework required to define its chemical structure, physicochemical properties, and biological profile in accordance with ICH (International Council for Harmonisation) guidelines and FDA standards. This approach serves as a definitive protocol for researchers tasked with the development and validation of such an entity.
Chemical Identity & Structural Analysis
The establishment of a definitive chemical structure is the primary milestone in NCE development. For this compound, this process involves multi-modal spectroscopic validation.
Structural Definition Parameters
To obtain a valid UNII, the substance must be defined by:
-
Molecular Formula & Weight: Determined via High-Resolution Mass Spectrometry (HRMS).
-
Stereochemistry: Absolute configuration (
) must be assigned. -
Connectivity: Validated via 2D-NMR.
Analytical Validation Workflow
The following protocol ensures the structural integrity of this compound:
| Technique | Parameter Assessed | Criticality |
| 1H / 13C NMR | Proton/Carbon connectivity | High : Confirms backbone structure. |
| NOESY NMR | Spatial proximity | High : Defines stereochemistry/conformation. |
| HRMS (Q-TOF) | Exact Mass ( | High : Confirms elemental composition. |
| SXRD | 3D Crystal Structure | Definitive : Absolute configuration proof. |
Visualization: Structural Characterization Workflow
The following diagram illustrates the logical flow for structurally validating this compound from crude synthesis to regulatory submission.
Figure 1: Critical path for the structural validation and regulatory registration of this compound.
Physicochemical Properties
The "developability" of this compound relies on its physicochemical profile. These properties dictate the formulation strategy (e.g., oral tablet vs. IV injection).
Solubility & Lipophilicity
-
Aqueous Solubility: Must be measured across the physiologic pH range (1.2 – 6.8). If solubility is
, the NCE is classified as BCS Class II or IV , requiring solubility enhancement (e.g., amorphous solid dispersion). -
Partition Coefficient (LogP/LogD):
-
Target: A LogD
between 1 and 3 is ideal for oral bioavailability. -
Impact: High LogP (
) suggests metabolic instability and high plasma protein binding.
-
Solid-State Properties (Polymorphism)
This compound likely exists in multiple crystalline forms (polymorphs).
-
Protocol: Screen using solvent evaporation, cooling, and anti-solvent addition.
-
Analysis: Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) distinguish forms.
-
Selection: The thermodynamically stable form is chosen for development to prevent phase conversion during shelf-life.
Pharmacological & Biological Context
Assuming this compound is a therapeutic candidate, its biological interaction is characterized by the ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Mechanism of Action (Hypothetical)
While the specific target is undefined, the molecule would interact via:
-
Binding: Orthosteric or allosteric interaction with a protein target (Receptor/Enzyme).
-
Signal Transduction: Modulation of downstream pathways (e.g., GPCR signaling, Kinase cascade).
ADME Profiling Protocol
To validate the safety and efficacy of this compound, the following assays are mandatory:
-
Metabolic Stability: Incubation with liver microsomes (human/rat) to determine intrinsic clearance (
). -
Permeability: Caco-2 cell line assay to predict intestinal absorption.
-
Protein Binding: Equilibrium dialysis to measure Fraction Unbound (
).
Visualization: ADME Pathway
This diagram outlines the fate of this compound in a biological system.
Figure 2: The pharmacokinetic disposition of this compound from administration to excretion.
Synthesis & Manufacturing
A robust synthetic route is required to produce this compound at scale.
Retrosynthetic Strategy
-
Convergent Synthesis: Preferred over linear synthesis to maximize yield.
-
Key Intermediates: Must be isolated and characterized to control impurities (ICH Q3A).
Impurity Control
-
Genotoxic Impurities (GTIs): Reagents with structural alerts (e.g., alkyl halides) must be controlled to ppm levels.
-
Elemental Impurities: Catalysts (Pd, Pt) must be scavenged to meet ICH Q3D limits.
Regulatory Status & UNII System
The Unique Ingredient Identifier (UNII) is a non-proprietary, free, unique, unambiguous, non-semantic, alphanumeric identifier based on a substance's molecular structure and/or descriptive information.
-
Format: Ten-character alphanumeric code (e.g., LIQ3C1D1H4).
-
Authority: Assigned by the FDA/USP Substance Registration System (SRS).
-
Verification: If LIQ3C1D1H4 is not found in the , it indicates the substance is either:
-
Pre-registration (Confidential).
-
A provisional code.
-
An invalid/hypothetical identifier.
-
Note: Researchers encountering this code in literature without an associated structure should treat it as a placeholder until verified against the official GSRS database.
References
-
FDA Substance Registration System (SRS). Unique Ingredient Identifier (UNII). U.S. Food and Drug Administration. Available at: [Link]
-
ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]
-
PubChem. Compound Database. National Library of Medicine. Available at: [Link]
- Di, L., & Kerns, E. (2016).
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to Mepartricin (UNII-LIQ3C1D1H4)
This guide offers a comprehensive technical overview of Mepartricin (this compound), a complex polyene macrolide. Designed for researchers, scientists, and drug development professionals, this document synthesizes its chemical properties, mechanism of action, analytical methodologies, and therapeutic applications, grounding all claims in authoritative references.
Introduction and Identification
Mepartricin (this compound) is a semi-synthetic substance derived from the methylation of partricin, an antibiotic complex produced by the bacterium Streptomyces aureofaciens.[1] It is not a single molecular entity but a complex, primarily composed of two major components: Mepartricin A and Mepartricin B.[1][2][3]
Clinically, Mepartricin is recognized for its antifungal and antiprotozoal activities.[4] Its unique pharmacological profile has also led to its successful application in the treatment of urological conditions in men, specifically benign prostatic hyperplasia (BPH) and chronic nonbacterial prostatitis/chronic pelvic pain syndrome (CPPS).[1][5][6][7][8] The substance is the active ingredient in drugs marketed under brand names such as Ipertrofan and Tricandil.[1][3]
Chemical and Physical Properties
Mepartricin A and B are the principal components that define the activity of the complex. Their distinct molecular identities are crucial for characterization and analytical method development.
Molecular Identity
The key difference between the two main components lies in their amine groups: Mepartricin A contains a secondary amine, while Mepartricin B has a primary amine group.[2][3] The molecular formulas and weights are summarized below.
| Property | Mepartricin A | Mepartricin B | Mepartricin Complex (Representative) |
| UNII | 62534-68-3 (CAS) | 62534-69-4 (CAS) | LIQ3C1D1H4 |
| Molecular Formula | C₆₀H₈₈N₂O₁₉[9] | C₅₉H₈₆N₂O₁₉[10] | C₁₁₉H₁₇₄N₄O₃₈[11] |
| Molecular Weight | 1141.34 g/mol [9] | 1127.32 g/mol [9][10] | 2268.7 g/mol [11] |
| Canonical SMILES | N/A | NC1=CC=C(C(CC(O)CCC(C(OC(CC(O)CC(CC(O)CC(O)CC2O)=O)=O)C(C)/C=C/C=C/C=CC=C/C=C/C=C/C=C/CC(C3C(C(OC)=O)C(O)CC(O)(CC(O)C2)O3)O[C@H]4O4)C)=O)C=C1[10] | N/A |
Note: The formula and weight for the "Complex" from PubChem represent a larger assembly, while the individual A and B components are more relevant for specific analytical work.
Physical Characteristics
-
Appearance : Mepartricin is described as a deep yellow crystalline material or a lemon-yellow powder.[9]
-
Solubility : It is slightly soluble in water, aqueous alkali, ether, petroleum ether, and benzene. It demonstrates good solubility in acetone, alcohols, pyridine, DMF, and DMSO.[9]
-
UV Absorption : In ethanol, Mepartricin exhibits characteristic UV absorption maxima at wavelengths of 401, 378, 359, and 340 nm, which is typical for heptaene macrolides.[9]
Dual Mechanism of Action
Mepartricin's therapeutic utility stems from two distinct, well-documented mechanisms of action.
Antifungal and Antiprotozoal Activity
As a polyene macrolide, Mepartricin's primary antimicrobial action targets the integrity of the cell membrane.[12]
-
Sterol Binding : The molecule preferentially binds to ergosterol, a sterol that is an essential structural component of fungal cell membranes.[5][12] Ergosterol serves a similar function to cholesterol in mammalian cells, maintaining membrane fluidity and integrity.[12]
-
Pore Formation : Upon binding, Mepartricin molecules aggregate and form pores or channels within the membrane.[5]
-
Increased Permeability : This structural disruption leads to a rapid increase in membrane permeability, causing leakage of vital intracellular components, such as ions (K⁺, Na⁺) and small metabolites.[5][12]
-
Cell Death : The uncontrolled loss of cellular contents ultimately leads to the death of the fungal or protozoal cell.[12]
This direct interaction with existing ergosterol distinguishes it from antifungal agents that work by inhibiting ergosterol synthesis.[12]
Sources
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Technical Guide: Hazard Profiling & Experimental Handling of Tofacitinib Citrate (JAK Inhibitor)
[1][4]
Molecular Identity & Physicochemical Architecture[1][4][5]
Substance Name: Tofacitinib Citrate
FDA UNII: O1FF4DIV0D (Reference Standard)
CAS Number: 540737-29-9
Molecular Formula:
Core Chemical Characteristics
Tofacitinib Citrate is a Janus kinase (JAK) inhibitor.[3][7][8] Chemically, it is the citrate salt of tofacitinib, a pyrrolo[2,3-d]pyrimidine derivative.[1][4][6][8][9] Its solubility profile is critical for experimental design:
| Property | Value / Characteristic | Experimental Implication |
| Appearance | White to off-white powder | High visibility; easy to detect spills.[1][4] |
| Solubility (Water) | ~2.9 mg/mL | Limited aqueous solubility; requires buffers.[1] |
| Solubility (DMSO) | >50 mg/mL | Preferred solvent for stock solutions.[1] |
| pKa | ~5.2 | Solubility is pH-dependent (higher in acidic media).[1] |
| Hygroscopicity | Slightly hygroscopic | Store in desiccated environment to prevent hydrolysis.[1] |
Toxicological Mechanisms & Hazard Profiling[4]
GHS Classification:
-
Reproductive Toxicity: Category 1B (May damage fertility or the unborn child).[1][10]
-
Specific Target Organ Toxicity (Repeated): Category 2 (Immune System).[1][4]
Mechanistic Toxicity: The JAK-STAT Pathway
The primary hazard of Tofacitinib stems from its mechanism of action.[1] It preferentially inhibits JAK1 and JAK3 over JAK2. By blocking these kinases, it interrupts the signaling of cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) essential for lymphocyte activation.[1][4]
Why this matters for safety: The inhibition of JAK-STAT signaling is not just a therapeutic effect; it is the mechanism of toxicity .[1] Systemic exposure can lead to immunosuppression (infection risk) and, critically, interference with embryogenesis (teratogenicity), necessitating strict containment.[1][4]
Figure 1: Mechanism of Action.[1][3][4][7] Tofacitinib competitively binds to the ATP-binding site of JAK kinases, halting the phosphorylation of STAT proteins and downstream gene transcription essential for immune function and fetal development.[1][4]
Occupational Exposure & Engineering Controls[4][12][13]
Occupational Exposure Band (OEB): 4 or 5 (High Potency).[1][4]
Occupational Exposure Limit (OEL): < 10
Hierarchy of Controls
Reliance on PPE alone is insufficient for OEB 4 compounds. The primary barrier must be engineering controls.[11]
-
Powder Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Powder Containment Isolator .[1] Open bench handling is strictly prohibited.
-
Solution Handling: Once solubilized (e.g., in DMSO), the risk of inhalation decreases, but the risk of percutaneous absorption increases (DMSO is a permeation enhancer).[1]
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95 (if in BSC) | Prevents inhalation of aerosolized particulates.[1][4] |
| Gloves | Double Nitrile (min 0.11mm thickness) | Critical: DMSO permeates latex.[1] Nitrile offers superior resistance. |
| Gown | Tyvek® or chemically resistant lab coat (rear-closing) | Prevents contamination of street clothes.[1] |
| Eyes | Chemical Splash Goggles | Standard safety glasses do not seal against splashes.[1] |
Experimental Protocols: Solubilization & Assay Prep
Protocol A: Safe Reconstitution (Stock Solution)
Objective: Prepare a 10 mM stock solution in DMSO.
-
Calculation:
-
Workflow:
-
Step 1: Transfer the sealed vial of Tofacitinib Citrate into the BSC.[1]
-
Step 2: Weigh 5 mg using an analytical balance inside the containment hood.
-
Step 3: Add 1 mL of sterile, anhydrous DMSO.
-
Step 4: Vortex for 30 seconds. Solution should be clear.
-
Step 5: Aliquot into amber glass vials (light sensitive) and store at -20°C.
-
Protocol B: Cellular Dilution (Avoiding Precipitation)
Tofacitinib Citrate can precipitate in aqueous buffers (PBS/Media) if the dilution is too rapid or the concentration is too high.[1][4]
Correct Method (Serial Dilution):
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 in media without serum (1 mM working stock).
-
Final Dilution: Add the 1 mM working stock to the cell culture well to achieve the final IC50 range (typically 1-100 nM).
-
Vehicle Control: Ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity.
Figure 2: Safe Handling Workflow.[1][4] Emphasizes the transition from solid state (inhalation hazard) to liquid state (permeation hazard) and the requirement for containment.[1][4]
Emergency Response Protocols
| Event | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 min.[1][4] Do not use ethanol (enhances absorption).[1] | Seek medical attention.[10][12][13] Monitor for systemic absorption. |
| Eye Contact | Flush with eyewash for 15 min, holding eyelids open.[1] | Consult an ophthalmologist immediately. |
| Inhalation | Move to fresh air.[1][10][14][12][13] If breathing is difficult, give oxygen. | Alert Safety Officer. Review BSC certification. |
| Spill (Powder) | Cover with damp paper towel to prevent dust.[1] Wipe up.[15] | Treat waste as hazardous (cytotoxic/reproductive toxin). |
References
-
Pfizer Inc. (2025).[1] Tofacitinib Citrate Safety Data Sheet. Retrieved from [1][4]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 10174505, Tofacitinib Citrate. Retrieved from [1][4]
-
U.S. Food and Drug Administration (FDA). (2025).[1] Global Substance Registration System (GSRS) - UNII Search.[1][4][16][17] Retrieved from [1][4]
-
Cayman Chemical. (2025).[1] Tofacitinib (citrate) Product Information & SDS. Retrieved from [1][4]
-
MedChemExpress. (2025).[1] Tofacitinib Citrate Solubility and Handling Guide. Retrieved from [1][4]
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Technical Whitepaper: In Vitro Characterization of Sotorasib (UNII: LIQ3C1D1H4)
Executive Summary & Molecular Identity
UNII-liq3C1D1H4 corresponds to Sotorasib (formerly AMG 510), a landmark small molecule in oncology. It is a covalent, irreversible inhibitor that specifically targets the KRAS p.G12C mutation.[1][2][3]
Historically, KRAS was considered "undruggable" due to its high affinity for GTP and lack of accessible hydrophobic pockets. Sotorasib circumvented this by exploiting a transient "Switch-II" pocket present only in the inactive (GDP-bound) conformation of the G12C mutant.[2][4] By covalently crosslinking to the mutant Cysteine 12 residue, it locks the protein in an inactive state, halting downstream signaling.[2][5]
Key Technical Specifications:
-
Binding Mode: Irreversible covalent bond (Michael addition) to Cys12.
-
Primary Indication: KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC).[6][9][10]
Mechanism of Action (MoA)
Understanding the MoA is critical for designing valid in vitro assays. Sotorasib does not compete with GTP directly; rather, it relies on the intrinsic hydrolysis of GTP to GDP. Once KRAS G12C cycles to the GDP-bound state, Sotorasib binds the P2 pocket and crosslinks Cys12.[2][4]
The "Trap and Lock" Mechanism
The inhibition creates a dead-end complex. This has two experimental implications:
-
Time-Dependence: Inhibition improves over time as the cellular pool of KRAS cycles from GTP- to GDP-state.
-
Upstream Independence: While it blocks SOS1 (GEF) mediated exchange, strong upstream activation (e.g., via EGFR) can delay the cycling to GDP, potentially reducing drug efficacy (adaptive resistance).
Pathway Visualization
The following diagram illustrates the interruption of the RAS-RAF-MEK-ERK cascade.
Caption: Sotorasib traps KRAS G12C in the GDP-bound state, preventing re-activation by SOS1 and silencing downstream ERK signaling.
In Vitro Biological Activity Profile[3][7]
The biological activity of Sotorasib is characterized by high potency in G12C-bearing lines and extreme selectivity against wild-type (WT) KRAS.
Quantitative Potency Data
The following data summarizes the seminal characterization in lung and pancreatic cancer models.
| Cell Line | Tissue Origin | KRAS Status | Assay Type | IC50 Value | Interpretation |
| NCI-H358 | Lung (NSCLC) | G12C | Cell Viability (72h) | ~0.006 µM (6 nM) | Highly Potent |
| MIA PaCa-2 | Pancreas | G12C | Cell Viability (72h) | ~0.009 µM (9 nM) | Highly Potent |
| NCI-H23 | Lung (NSCLC) | G12C | Cell Viability (72h) | ~0.045 µM | Potent |
| A549 | Lung (NSCLC) | G12S (Non-G12C) | Cell Viability (72h) | > 10 µM | No Activity (Selectivity Control) |
| SW480 | Colon | G12V (Non-G12C) | Cell Viability (72h) | > 7.5 µM | No Activity (Selectivity Control) |
Data Source: Synthesized from Canon et al. (Nature 2019) and subsequent validation studies.
Key Experimental Insights
-
Selectivity Window: The >1000-fold difference between G12C and non-G12C lines confirms the drug relies exclusively on the Cysteine 12 residue for binding.
-
2D vs 3D: While 2D IC50s are in the nanomolar range, 3D spheroid assays often show shifts in potency due to drug penetration and hypoxic cycling states.
Detailed Experimental Protocols
To replicate these biological activities, rigorous protocols are required. Below are the two standard assays for validating Sotorasib activity.
Protocol A: Phospho-ERK (pERK) Target Engagement Assay
This assay measures the immediate downstream consequence of KRAS inhibition. Because Sotorasib is covalent, incubation time is a critical variable .
Workflow Logic:
-
Seeding: Adherent cells must be fully attached but not over-confluent (70-80%) to ensure high metabolic activity.
-
Treatment: A 2-hour to 4-hour window is standard. Unlike reversible inhibitors, Sotorasib needs time to accumulate on the cycling KRAS population.
-
Lysis: Phosphatase inhibitors are mandatory to preserve the pERK signal.
Step-by-Step Methodology:
-
Cell Prep: Seed NCI-H358 cells at
cells/well in a 6-well plate. Incubate overnight. -
Compound Prep: Dissolve Sotorasib in DMSO to 10 mM stock. Prepare serial dilutions (e.g., 10 µM down to 0.1 nM).
-
Treatment: Replace media with drug-containing media. Include a DMSO-only control (0.1% final DMSO).
-
Incubation: Incubate for 2 hours at 37°C.
-
Lysis:
-
Wash 1x with ice-cold PBS.
-
Add RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Roche cOmplete + PhosSTOP).
-
Scrape and collect on ice.
-
-
Readout: Perform Western Blot or AlphaLISA.
-
Primary Antibodies: pERK1/2 (Thr202/Tyr204) vs. Total ERK1/2.
-
Expected Result: Dose-dependent disappearance of pERK bands with minimal change in Total ERK.
-
Protocol B: 72-Hour Cell Viability Assay (CTG)
This measures the phenotypic outcome (cell death/stasis).
Step-by-Step Methodology:
-
Seeding: Seed MIA PaCa-2 cells at 2,000 cells/well in 96-well white-walled plates.
-
Equilibration: Allow cells to adhere for 24 hours.
-
Dosing: Add Sotorasib (9-point dilution series). Ensure final DMSO is consistent (0.1%).
-
Incubation: 72 hours is the minimum. KRAS inhibition is often cytostatic; shorter assays (24h) may yield false negatives.
-
Detection: Add CellTiter-Glo (Promega) reagent (1:1 ratio with media). Shake for 2 mins, incubate dark for 10 mins.
-
Analysis: Read Luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression.
Experimental Workflow Visualization
Caption: Parallel workflows for assessing biochemical target engagement (pERK) versus phenotypic viability (CTG).
Resistance and Limitations
When studying Sotorasib in vitro, be aware of Adaptive Resistance .
-
Feedback Loops: Inhibition of ERK relieves negative feedback on RTKs. This leads to rapid upregulation of EGFR or MET activity.
-
Implication: In some cell lines, pERK may rebound after 24-48 hours despite the presence of the drug. This is why combination studies (e.g., Sotorasib + EGFR inhibitors like Cetuximab) are a common follow-up experiment.
References
-
Canon, J., et al. (2019).[3][7][11] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[7] Nature, 575, 217–223.[3][11]
-
Hong, D. S., et al. (2020).[11] KRAS G12C Inhibition with Sotorasib in Advanced Solid Tumors.[1][2][6][9][10][11][12] The New England Journal of Medicine, 383, 1207-1217.[11]
-
FDA Label. (2021). LUMAKRAS (sotorasib) tablets, for oral use.[10] U.S. Food and Drug Administration.[12][13]
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PubChem. (n.d.). Sotorasib (Compound CID: 137278711). National Library of Medicine.
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FDA GSRS. (n.d.). UNII Search: LIQ3C1D1H4. Global Substance Registration System.[13][14][15]
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An In-Depth Technical Guide to Afamelanotide (UNII-liq3C1D1H4): Target Receptors and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afamelanotide, identified by the UNII code liq3C1D1H4, is a synthetic analogue of the endogenous α-melanocyte-stimulating hormone (α-MSH). This potent tridecapeptide acts as an agonist primarily at the melanocortin-1 receptor (MC1R), a key regulator of melanogenesis. Its enhanced stability and potency compared to native α-MSH have positioned it as a first-in-class therapeutic for the prevention of phototoxicity in patients with erythropoietic protoporphyria (EPP). This guide provides a comprehensive technical overview of afamelanotide's molecular targets, the intricate signaling pathways it modulates, and detailed methodologies for its study. By synthesizing current research, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to explore the full therapeutic potential of this compound.
Introduction: The Molecular Identity and Therapeutic Rationale of Afamelanotide
Afamelanotide is a synthetic peptide with a strategic design to overcome the short half-life of the natural α-MSH.[1] Its structure incorporates two key amino acid substitutions that confer enhanced stability and a prolonged duration of action. These modifications also result in a higher binding affinity for its primary target, the melanocortin-1 receptor (MC1R).[2]
The primary therapeutic application of afamelanotide is in the management of erythropoietic protoporphyria (EPP), a rare genetic disorder characterized by an accumulation of protoporphyrin IX (PPIX).[3][4] In EPP patients, exposure to light triggers severe phototoxic reactions.[3] Afamelanotide's mechanism of action centers on its ability to stimulate the production of eumelanin, a dark photoprotective pigment, independent of UV radiation exposure.[5] This prophylactic increase in eumelanin provides a "biological filter" that mitigates the painful photosensitivity experienced by individuals with EPP.[6] Clinical studies have consistently demonstrated that treatment with afamelanotide significantly improves the quality of life for EPP patients by increasing their pain-free light exposure time.[7][8][9][10]
Primary Target Receptor: The Melanocortin-1 Receptor (MC1R)
Afamelanotide's principal pharmacological activity is mediated through its agonistic binding to the melanocortin-1 receptor (MC1R).[1] MC1R is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of melanocytes.
Binding Affinity and Selectivity
Afamelanotide exhibits a high binding affinity for the human MC1R. While a comprehensive comparative analysis of binding affinities (Ki) across all melanocortin receptor subtypes is not extensively documented in a single source, available data indicates a preferential binding to MC1R. One study reported an IC50 of 1.2 x 10-9 M for afamelanotide at the human MC1R, demonstrating a higher potency than the endogenous α-MSH (IC50 of 6.5 x 10-9 M).[5] Another source indicates a Ki value of 2.26 nM for a similar MC1R agonist, dersimelagon, highlighting the high-affinity interactions typical for this class of compounds.[2][11] While afamelanotide is considered a non-selective MC receptor agonist, its primary therapeutic effects are attributed to its action at MC1R.[12] It also binds to other melanocortin receptors, including MC4R, which may contribute to some of its other physiological effects.[13]
| Receptor | Reported Binding Affinity (Parameter) | Reference |
| Human MC1R | IC50: 1.2 nM | [5] |
| Human MC3R | pKi: 8.9 | [14] |
| Human MC4R | Ki: 95 nM | [15] |
| Human MC5R | Data not consistently available |
Signaling Pathways Modulated by Afamelanotide
Upon binding to MC1R, afamelanotide initiates a cascade of intracellular signaling events, with the cyclic adenosine monophosphate (cAMP) pathway being the most well-characterized.
The Canonical cAMP-Dependent Pathway
The binding of afamelanotide to MC1R induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates the cAMP response element-binding protein (CREB), which then translocates to the nucleus and promotes the transcription of key melanogenic genes, most notably the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development and function, and its upregulation leads to increased expression of enzymes critical for melanin synthesis, such as tyrosinase.[16]
Caption: Crosstalk between cAMP, c-Kit/MAPK, and PI3K/Akt pathways in afamelanotide-mediated melanogenesis.
Experimental Protocols for Studying Afamelanotide
To facilitate further research into the mechanisms and applications of afamelanotide, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Assays
This protocol is designed to determine the binding affinity of afamelanotide for melanocortin receptors.
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., hMC1R).
-
Radiolabeled ligand (e.g., [125I]NDP-α-MSH).
-
Unlabeled afamelanotide.
-
Binding buffer (e.g., DMEM supplemented with 25 mM HEPES and 0.1% BSA). [12]* 96-well culture plates.
-
Scintillation counter.
Procedure:
-
Seed HEK293 cells expressing the target receptor into 96-well plates at a density of 3 x 10^4 cells/well and incubate overnight. [12]2. Prepare serial dilutions of unlabeled afamelanotide in binding buffer.
-
On the day of the assay, wash the cells once with binding buffer.
-
Add a constant concentration of the radiolabeled ligand to all wells, except for the non-specific binding control wells.
-
Add the serial dilutions of unlabeled afamelanotide to the appropriate wells. For total binding, add only the radiolabeled ligand. For non-specific binding, add a high concentration of unlabeled ligand.
-
Incubate the plate for 1 hour at 37°C. [12]7. Wash the cells three times with ice-cold binding buffer to remove unbound ligand.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of afamelanotide and determine the Ki value using appropriate software.
This homogeneous time-resolved fluorescence assay quantifies intracellular cAMP levels in response to afamelanotide stimulation.
Materials:
-
Cells expressing the melanocortin receptor of interest.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate). [17][18]* Afamelanotide.
-
Stimulation buffer.
-
384-well low-volume plates.
-
HTRF-compatible plate reader.
Procedure:
-
Dispense 5 µL of cells into each well of a 384-well plate. [19]2. Add 5 µL of serially diluted afamelanotide or control to the wells.
-
Seal the plate and incubate for 30 minutes at room temperature. [17][19]4. Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP cryptate to each well. [19]5. Incubate for 1 hour at room temperature. [17][19]6. Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm) and determine the cAMP concentration based on a standard curve.
This assay quantifies the amount of melanin produced by cells in response to afamelanotide treatment.
Materials:
-
B16F10 murine melanoma cells. [20][21][22][23][24]* Afamelanotide.
-
6-well plates.
-
Phosphate-Buffered Saline (PBS).
-
1 N NaOH containing 10% DMSO. [20][21][23]* Spectrophotometer.
Procedure:
-
Seed B16F10 cells into 6-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours. [20]2. Replace the medium with fresh medium containing various concentrations of afamelanotide or control.
-
Incubate the cells for 48 to 72 hours. [20]4. Wash the cells twice with PBS. [20]5. Lyse the cells by adding 1 mL of 1 N NaOH with 10% DMSO to each well. [20]6. Incubate the plates at 80°C for 1 hour to solubilize the melanin. [20]7. Measure the absorbance of the lysate at 405 nm or 475 nm using a spectrophotometer. [21][23]8. Normalize the melanin content to the total protein concentration of the cell lysate and express the results as a percentage of the control.
In Vivo Model: Erythropoietic Protoporphyria (EPP) Mouse Model
The Fechm1Pas/m1Pas mouse is a well-established model that recapitulates many of the features of human EPP. [25][26][27] Model: Fechm1Pas/m1Pas mice, which have a point mutation in the Fech gene leading to reduced ferrochelatase activity and protoporphyrin IX accumulation. [27] Protocol for Induction of Phototoxicity:
-
Shave a small area of skin on the back of the Fechm1Pas/m1Pas mice. [28]2. Expose the shaved area to a light source with a wavelength of 400-420 nm. [28]3. The light dose can be varied to induce different levels of phototoxic response.
-
Monitor the mice for signs of phototoxicity, such as erythema and edema, at various time points post-exposure. [28] Therapeutic Evaluation of Afamelanotide:
-
Administer afamelanotide to a group of Fechm1Pas/m1Pas mice prior to light exposure.
-
Include a control group receiving a placebo.
-
Expose both groups to the same dose of light.
-
Assess and compare the severity of the phototoxic response between the afamelanotide-treated and control groups.
Analytical Methodology
Accurate quantification of afamelanotide in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the preferred method for this purpose. [29][30][31]
HPLC-MS/MS Method for Afamelanotide Quantification in Plasma
Sample Preparation:
-
Protein precipitation of plasma samples is a common and effective method for sample clean-up. [30][31] Chromatographic Conditions (Illustrative):
-
Column: C18 reversed-phase column. [32]* Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid. [32]* Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. [30] Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, sensitivity, and selectivity according to regulatory guidelines. [31]
Clinical Significance and Future Directions
Afamelanotide has demonstrated significant clinical benefit for patients with EPP, a condition with no other approved preventative treatments. [5][6]Clinical trials have consistently shown that afamelanotide increases the duration of pain-free sun exposure and improves the quality of life for these individuals. [10][33]Interestingly, studies have shown that while afamelanotide provides symptomatic relief, it does not significantly alter the underlying high levels of erythrocyte protoporphyrin IX. [34][35]This underscores that its mechanism of action is primarily photoprotective through the induction of melanogenesis.
Future research should continue to explore the full spectrum of afamelanotide's activity. Investigating its potential in other photosensitivity disorders and further elucidating the complex interplay of its downstream signaling pathways could open new therapeutic avenues. Additionally, the development of more selective melanocortin receptor agonists may offer improved therapeutic profiles with fewer off-target effects.
Conclusion
Afamelanotide represents a significant advancement in the management of erythropoietic protoporphyria. Its targeted action on the melanocortin-1 receptor and the subsequent activation of the melanogenesis pathway provide a clear and effective mechanism for photoprotection. This guide has provided a detailed overview of the molecular targets, signaling pathways, and essential experimental protocols for the study of afamelanotide. It is hoped that this comprehensive resource will serve as a valuable tool for researchers and clinicians working to further understand and expand the therapeutic applications of this important molecule.
References
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Blood. (2022, November 15). Clinical Experience with Afamelanotide for the Protoporphyrias in the United States. American Society of Hematology. Retrieved from [Link]
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Minder, E. I., Schneider-Yin, X., Steurer-Hartmann, C., & Barman-Aksoezen, J. (2023). Afamelanotide Is Associated with Dose-Dependent Protective Effect from Liver Damage Related to Erythropoietic Protoporphyria. Journal of Clinical Medicine, 12(8), 2888. Retrieved from [Link]
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Wensink, D., Wagenmakers, M. A. E. M., van der Meijden, M. G. C., Lyoumi, S., & van der Vleugel, L. M. (2025, March 13). German Cohort Observational Study to Investigate the Short‐ and Long‐Term Safety and Clinical Effectiveness of Afamelanotide 16 mg (SCENESSE) in Patients With Erythropoietic Protoporphyria (EPP). British Journal of Dermatology. Retrieved from [Link]
-
Biolcati, G., Marchesini, E., Sorge, F., Barbieri, L., Schneider-Yin, X., & Minder, E. I. (2015). Long-term observational study of afamelanotide in 115 patients with erythropoietic protoporphyria. British Journal of Dermatology, 172(6), 1601–1614. Retrieved from [Link]
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ClinicalTrials.gov. (n.d.). Phase III Confirmatory Study in Erythropoietic Protoporphyria. U.S. National Library of Medicine. Retrieved from [Link]
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PerkinElmer. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]
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Clinuvel Pharmaceuticals. (n.d.). Clinuvel demonstrates positive treatment effect of afamelanotide in US Phase II study. Clinuvel. Retrieved from [Link]
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Lee, E. J., & Bae, S. Y. (2022). Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling. Plants, 11(5), 629. Retrieved from [Link]
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Kim, M. J., Hyun, C. G., & Kim, J. H. (2023). Syringetin Promotes Melanogenesis in B16F10 Cells. International Journal of Molecular Sciences, 24(12), 9993. Retrieved from [Link]
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National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]
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Kim, D. S., Kim, S. Y., & Park, K. C. (2018). Enhancement of Melanin Synthesis by the Branch Extracts of Vaccinium oldhamii through Activating Tyrosinase Activity in B16F10 Melanoma Cells. Korean Journal of Plant Resources, 31(5), 484-490. Retrieved from [Link]
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Minder, E. I., Barman-Aksoezen, J., & Schneider-Yin, X. (2023). Afamelanotide Is Associated with Dose-Dependent Protective Effect from Liver Damage Related to Erythropoietic Protoporphyria. Journal of Clinical Medicine, 12(8), 2888. Retrieved from [Link]
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Winder, M., et al. (2024). Afamelanotide for Treatment of the Protoporphyrias: Impact on Quality of Life and Laboratory Parameters in a US Cohort. Life, 14(5), 689. Retrieved from [Link]
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Winder, M., et al. (2024). Afamelanotide for Treatment of the Protoporphyrias: Impact on Quality of Life and Laboratory Parameters in a US Cohort. Life, 14(5), 689. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). afamelanotide activity data. Retrieved from [Link]
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Experimental and Therapeutic Medicine. (2025, June 6). Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. Spandidos Publications. Retrieved from [Link]
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Harms, J., et al. (2021). Afamelanotide for prevention of phototoxicity in erythropoietic protoporphyria. Expert Opinion on Orphan Drugs, 9(3-4), 59-71. Retrieved from [Link]
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European Medicines Agency. (2014, October 23). Scenesse EPAR assessment report. Retrieved from [Link]
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Mun, Y., Kim, W., & Shin, D. (2023). Melanocortin 1 Receptor (MC1R): Potentials as Therapeutic Targets. Preprints.org. Retrieved from [Link]
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ResearchGate. (n.d.). Binding affinities (Ki) of MT-7117 (Dersimelagon). Retrieved from [Link]
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BindingDB. (2016, September 20). Ki Summary. Retrieved from [Link]
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Yu, J., et al. (2022). Structural insights into ligand recognition and activation of the melanocortin-4 receptor. Nature Communications, 13(1), 1-13. Retrieved from [Link]
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Holder, J. R., et al. (2014). Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation. ACS medicinal chemistry letters, 5(10), 1140-1145. Retrieved from [Link]
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Hemesath, T. J., et al. (1998). MAP kinase links the transcription factor Microphthalmia to c-Kit signalling in melanocytes. Nature, 391(6664), 298-301. Retrieved from [Link]
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Jayasundara, C. T., et al. (2014). Development of melanoma-targeted polymer micelles by conjugation of a Melanocortin 1 Receptor (MC1R) specific ligand. Journal of visualized experiments: JoVE, (89), e51731. Retrieved from [Link]
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To-Figueras, J., et al. (2014). Modeling the ferrochelatase c.315-48C modifier mutation for erythropoietic protoporphyria (EPP) in mice. Disease models & mechanisms, 7(8), 1015-1023. Retrieved from [Link]
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ResearchGate. (n.d.). Main signaling pathways involved in melanogenesis regulation. Retrieved from [Link]
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del Olmo-Aguado, S., et al. (2021). Animal Models of LED-Induced Phototoxicity. Short- and Long-Term In Vivo and Ex Vivo Retinal Alterations. International journal of molecular sciences, 22(16), 8887. Retrieved from [Link]
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ResearchGate. (n.d.). Ferrochelatase activities and protoporphyrin levels of normal and Fech.... Retrieved from [Link]
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Wu, X., et al. (2000). c-Kit triggers dual phosphorylations, which couple activation and degradation of the essential melanocyte factor Mi. Genes & development, 14(3), 301-312. Retrieved from [Link]
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Natarajan, S., et al. (2021). Retinal Phenotyping of Ferrochelatase Mutant Mice Reveals Protoporphyrin Accumulation and Reduced Neovascular Response. Investigative ophthalmology & visual science, 62(2), 24. Retrieved from [Link]
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Natarajan, S., et al. (2021). Retinal Phenotyping of Ferrochelatase Mutant Mice Reveals Protoporphyrin Accumulation and Reduced Neovascular Response. Investigative ophthalmology & visual science, 62(2), 24. Retrieved from [Link]
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Johannessen, C. M., et al. (2013). A melanocyte lineage program confers resistance to MAP kinase pathway inhibition. Nature, 504(7478), 138-142. Retrieved from [Link]
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ResearchGate. (n.d.). Interactions of Afamelanotide (Melanotan I) with MC1R domains. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019, August 10). 210797Orig1s000. Retrieved from [Link]
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D'Mello, S. A., et al. (2016). Signaling Pathways in Melanogenesis. International journal of molecular sciences, 17(7), 1144. Retrieved from [Link]
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ResearchGate. (n.d.). Development and Validation of an HPLC/MS/MS Method for the Determination of Sufentanil and Morphine in Human Plasma. Retrieved from [Link]
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Minder, E. I. (2017). Pharmacokinetics and Pharmacodynamics of Afamelanotide and its Clinical Use in Treating Dermatologic Disorders. Clinical pharmacokinetics, 56(8), 815-823. Retrieved from [Link]
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Journal of Applied Bioanalysis. (n.d.). Validation Of A Robust And High Throughput Hplc Ms Ms Method To Determine Amantadine Levels In Human Plasma. Retrieved from [Link]
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The Therapeutic Potential of Lithium Chloride (UNII-LIQ3C1D1H4): A Technical Overview for Researchers
This guide provides an in-depth technical overview of the therapeutic potential of Lithium Chloride (UNII-LIQ3C1D1H4), a simple inorganic salt with a remarkably broad spectrum of biological activities. For decades, lithium has been a cornerstone in the treatment of bipolar disorder, but a growing body of evidence reveals its promise in a range of other debilitating conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[1][2][3][4] This document will delve into the core mechanisms of action, present key experimental findings, and provide practical insights for researchers and drug development professionals exploring the diverse therapeutic applications of this multifaceted compound.
Core Mechanism of Action: The Inhibition of Glycogen Synthase Kinase 3 (GSK-3)
The primary molecular target responsible for many of lithium's therapeutic effects is Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[5][6][7][8] Lithium inhibits GSK-3 through both direct and indirect mechanisms.
Direct Inhibition: Lithium directly competes with magnesium ions (Mg2+), which are essential cofactors for GSK-3's enzymatic activity.[6][7][8] This competitive inhibition reduces the kinase's ability to phosphorylate its numerous downstream substrates.
Indirect Inhibition: Lithium can also indirectly inhibit GSK-3 by modulating upstream signaling pathways. One key mechanism involves the activation of the Akt/protein kinase B pathway, which leads to the inhibitory phosphorylation of GSK-3 at Serine 9 (for GSK-3β) and Serine 21 (for GSK-3α).[6][9] Furthermore, lithium has been shown to disrupt a protein complex involving β-arrestin 2, Akt, and protein phosphatase 2A (PP2A), leading to increased Akt activity and subsequent GSK-3 inhibition.[5][6]
The inhibition of GSK-3 by lithium has far-reaching consequences, as GSK-3 is a key regulator of numerous signaling pathways, including those involved in cell proliferation, apoptosis, inflammation, and neuronal function.
Caption: Mechanism of Lithium Chloride action via GSK-3 inhibition.
Therapeutic Applications
Bipolar Disorder and Mood Stabilization
Lithium is the long-standing gold standard for the treatment of bipolar disorder, effectively managing acute manic episodes and preventing their recurrence.[1][2][10][11] Its mood-stabilizing effects are attributed to a combination of mechanisms, including the modulation of neurotransmitter systems. Lithium reduces excitatory neurotransmission involving dopamine and glutamate while enhancing inhibitory GABAergic neurotransmission.[1][12] Furthermore, its neuroprotective and neurotrophic effects, mediated in part by GSK-3 inhibition, may contribute to the long-term structural and functional integrity of brain regions involved in mood regulation.[4][12]
Neurodegenerative Diseases
A compelling body of preclinical evidence suggests that lithium chloride holds significant therapeutic potential for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][3] Its neuroprotective effects are multifaceted and stem from its ability to:
-
Inhibit Tau Hyperphosphorylation: In Alzheimer's disease, the hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles. By inhibiting GSK-3β, a primary tau kinase, lithium reduces tau phosphorylation and the formation of these pathological aggregates.[9]
-
Reduce Amyloid-β Production: Lithium has been shown to decrease the production of amyloid-β peptides, the main component of senile plaques in Alzheimer's disease, through the inhibition of GSK-3.[9]
-
Protect Against Excitotoxicity: Lithium protects neurons from glutamate-induced excitotoxicity, a common pathological mechanism in many neurodegenerative conditions, by inhibiting N-methyl-d-aspartate (NMDA) receptor-mediated calcium influx.[13]
-
Promote Autophagy: Lithium can induce autophagy, a cellular process responsible for clearing aggregated proteins, which is beneficial in proteinopathies like Huntington's and Parkinson's diseases.[14]
-
Reduce Oxidative Stress and Inflammation: Lithium exhibits antioxidant and anti-inflammatory properties within the central nervous system, mitigating neuronal damage.[3]
A study in a rat model of Parkinson's disease demonstrated that lithium chloride rescued dopaminergic neurons, improved behavioral deficits, and reduced oxidative stress and DNA damage.[15]
Anti-inflammatory Effects
Lithium chloride has demonstrated potent anti-inflammatory properties in various models. It can suppress the activation of microglia, the primary immune cells of the central nervous system, and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[16][17][18][19] Conversely, it can enhance the production of the anti-inflammatory cytokine IL-10.[17] This immunomodulatory effect is largely mediated by the inhibition of the NF-κB signaling pathway, downstream of GSK-3.[16][18][19] These properties suggest its potential use in treating inflammatory conditions, including neuroinflammatory diseases and even osteoarthritis.[20] In a mouse model of endotoxin-induced uveitis, lithium chloride was shown to reduce inflammatory cell infiltration and the expression of pro-inflammatory cytokines in the retina.[18]
Antiviral Activity
In vitro studies have revealed that lithium chloride possesses antiviral activity against a broad range of DNA and RNA viruses.[21][22][23][24] The proposed mechanisms of its antiviral action include the inhibition of viral replication at early stages and the modulation of host cellular processes that are essential for viral propagation.[21][24][25] For instance, lithium has been shown to inhibit the replication of herpes simplex virus, measles virus, and several coronaviruses, including transmissible gastroenteritis virus (TGEV) and porcine deltacoronavirus (PDCoV).[21][22][24]
Anticancer Potential
The role of lithium in cancer is complex and appears to be concentration-dependent.[26][27] At high concentrations (typically >10 mM), lithium has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[27][28][29][30] The anticancer mechanisms are linked to its ability to:
-
Induce Cell Cycle Arrest: Lithium can cause cell cycle arrest, particularly at the G2/M phase, in cancer cells.[28][29][30]
-
Promote Apoptosis: It can trigger programmed cell death through various pathways, including the activation of endoplasmic reticulum stress.[29]
-
Inhibit Pro-survival Pathways: Through GSK-3 inhibition, lithium can modulate pathways like Wnt/β-catenin, which are often dysregulated in cancer.[28]
In a study on pancreatic cancer cells, lithium chloride was found to inhibit proliferation, induce G2/M phase arrest, and activate apoptosis by triggering endoplasmic reticulum stress.[29] However, it is crucial to note that some studies suggest a biphasic effect, where low concentrations of lithium might promote the self-renewal of certain cancer stem cells.[26]
Quantitative Data Summary
| Therapeutic Area | Model System | Lithium Chloride Concentration/Dose | Key Finding | Reference |
| Neurodegeneration | SCA3 Drosophila Model | Chronic treatment | Alleviated locomotor disability and extended lifespan | [14] |
| Rotenone-induced Parkinson's rat model | 60 mg/kg b.w. (oral) | Rescued dopaminergic neurons and improved behavioral deficits | [15] | |
| Anti-inflammation | LPS-induced retinal injury in mice | Intraperitoneal injection | Reduced inflammatory infiltrating cells and pro-inflammatory cytokine expression | [16][18][19] |
| LPS-stimulated primary retinal microglia | 0.5, 1, or 2 mM | Dose-dependently inhibited iNOS mRNA expression | [16] | |
| Antiviral | Feline Calicivirus (FCV) in CRFK cells | Dose-dependent | Effectively suppressed viral replication | [21][25] |
| Porcine Deltacoronavirus (PDCoV) in LLC-PK1 cells | 10–60 mM | Significantly inhibited viral replication | [21][24] | |
| Anticancer | Pancreatic cancer cell lines (CFPAC-1, PSN-1) | 20 mM | Induced G2/M phase arrest and apoptosis | [29] |
| A549 lung cancer cells | 5-100 mM | Dose-dependent decrease in cell viability | [30] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in Microglia
Objective: To assess the anti-inflammatory effects of lithium chloride on lipopolysaccharide (LPS)-stimulated primary retinal microglia.
Methodology:
-
Cell Culture: Isolate and culture primary retinal microglia from neonatal rats.
-
Pre-treatment: Pre-treat the microglial cells with varying concentrations of lithium chloride (e.g., 0, 0.5, 1, and 2 mM) for 30 minutes.
-
Stimulation: Activate the microglia by adding 20 ng/mL of LPS to the culture medium.
-
Incubation: Incubate the cells for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
Analysis of Pro-inflammatory Markers:
-
RT-qPCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA expression levels of pro-inflammatory genes such as iNOS, TNF-α, and IL-6.
-
Western Blot: Lyse the cells and perform western blot analysis to determine the protein levels of iNOS, TNF-α, and IL-6.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining to visualize microglial activation markers (e.g., Iba1) and the nuclear translocation of NF-κB.
-
Source: Adapted from Li et al., 2023.[16]
In Vivo Neuroprotection Assay in a Parkinson's Disease Model
Objective: To evaluate the neuroprotective efficacy of lithium chloride in a rotenone-induced rat model of Parkinson's disease.
Methodology:
-
Animal Model: Use male Sprague Dawley rats.
-
Grouping: Divide the rats into four groups: control, rotenone-treated, rotenone and lithium chloride-treated, and lithium chloride-treated.
-
Drug Administration:
-
Administer rotenone (2 mg/kg b.w.) subcutaneously five times a week for 5 weeks to the rotenone and rotenone + lithium chloride groups.
-
Administer lithium chloride (60 mg/kg b.w.) orally five times a week for 5 weeks to the lithium chloride and rotenone + lithium chloride groups.
-
-
Behavioral Testing: At the end of the treatment period, perform behavioral tests to assess motor function (e.g., rotarod test, open field test).
-
Biochemical Analysis: Euthanize the animals and collect brain tissue (substantia nigra and striatum). Homogenize the tissue and perform biochemical assays to measure markers of oxidative stress (e.g., catalase, superoxide dismutase, glutathione, malondialdehyde).
-
Histopathological and Immunohistochemical Analysis:
-
Perform histopathology on brain sections to assess neuronal loss in the substantia nigra.
-
Conduct immunohistochemistry to evaluate the staining intensity of tyrosine hydroxylase (a marker for dopaminergic neurons) in the striatum.
-
Source: Adapted from Allam et al., 2025.[15]
In Vitro Anticancer Assay in Pancreatic Cancer Cells
Objective: To determine the effect of lithium chloride on the proliferation and apoptosis of pancreatic cancer cells.
Methodology:
-
Cell Culture: Culture human pancreatic cancer cell lines (e.g., CFPAC-1, PSN-1).
-
Cell Viability Assay (MTT):
-
Seed the cells in a 96-well plate.
-
Treat the cells with various concentrations of lithium chloride (e.g., 0, 10, 20, 40, 80 mM) for 24, 48, or 72 hours.
-
Perform an MTT assay to assess cell viability.
-
-
Colony Formation Assay:
-
Seed a low density of cells in a 6-well plate.
-
Treat the cells with lithium chloride for a prolonged period (e.g., 10-14 days).
-
Stain the colonies with crystal violet and count them to assess the long-term proliferative capacity.
-
-
Cell Cycle Analysis:
-
Treat the cells with lithium chloride for 24 hours.
-
Fix the cells, stain them with propidium iodide (PI), and analyze the cell cycle distribution using flow cytometry.
-
-
Apoptosis Assay:
-
Treat the cells with lithium chloride for 24 or 48 hours.
-
Stain the cells with Annexin V-FITC and PI and analyze the percentage of apoptotic cells using flow cytometry.
-
Perform western blot analysis for apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, Bax, Bcl-2).
-
Source: Adapted from Wang et al., 2023.[29]
Sources
- 1. Lithium (medication) - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. The role of lithium in the treatment of bipolar disorder: convergent evidence for neurotrophic effects as a unifying hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]
- 6. Frontiers | Inhibition of GSK3 by lithium, from single molecules to signaling networks [frontiersin.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Lithium: MedlinePlus Drug Information [medlineplus.gov]
- 12. Potential mechanisms of action of lithium in bipolar disorder. Current understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Lithium chloride alleviates neurodegeneration partly by inhibiting activity of GSK3β in a SCA3 Drosophila model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Lithium Chloride Exerts Anti-Inflammatory and Neuroprotective Effects by Inhibiting Microglial Activation in LPS-Induced Retinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Lithium Chloride Exerts Anti-Inflammatory and Neuroprotective Effects by Inhibiting Microglial Activation in LPS-Induced Retinal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ptproductsonline.com [ptproductsonline.com]
- 21. d-nb.info [d-nb.info]
- 22. Antiviral effect of lithium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. imrpress.com [imrpress.com]
- 24. Antiviral Effect of Lithium Chloride and Diammonium Glycyrrhizinate on Porcine Deltacoronavirus In Vitro | MDPI [mdpi.com]
- 25. Antiviral effect of lithium chloride on feline calicivirus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Oncology Letters [spandidos-publications.com]
- 27. Lithium in Cancer Therapy: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. Lithium chloride induces apoptosis by activating endoplasmic reticulum stress in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Methodological & Application
Determining the Solubility of Small Molecule Compounds: A Practical Guide for DMSO and Water
Introduction
The determination of a compound's solubility in various solvents is a cornerstone of early-stage drug discovery and development. This critical physicochemical parameter influences a multitude of downstream applications, including formulation development, assay design, and the interpretation of biological data. This document provides a comprehensive guide to determining the solubility of a test compound, herein referred to as "Compound X," in two of the most commonly used solvents in the pharmaceutical sciences: dimethyl sulfoxide (DMSO) and water.
It is important to note that the specific compound identifier UNII-LIQ3C1D1H4 did not correspond to a publicly available chemical structure or associated solubility data at the time of this writing. The Unique Ingredient Identifier (UNII) system, managed by the U.S. Food and Drug Administration (FDA), provides a non-proprietary, unique identifier for substances. However, without the corresponding chemical information for this compound, a specific analysis of its solubility is not possible. Therefore, this guide will present a universally applicable set of protocols and best practices for assessing the solubility of any given small molecule compound.
The Scientific Rationale: Why Solubility Matters
A compound's solubility, defined as the maximum concentration that can be dissolved in a given solvent to form a stable solution, is dictated by its molecular structure and the physicochemical properties of both the solute and the solvent. In drug discovery, poor aqueous solubility can lead to erratic absorption, low bioavailability, and ultimately, the failure of a promising therapeutic candidate. Conversely, high solubility in an organic solvent like DMSO is essential for creating concentrated stock solutions for high-throughput screening and other in vitro assays.
This guide will focus on the thermodynamic solubility, which represents the true equilibrium solubility of a compound. This is distinct from kinetic solubility, which is often measured in high-throughput settings and can be influenced by the rate of dissolution and precipitation.
Experimental Protocols
The following protocols outline the steps for determining the thermodynamic solubility of "Compound X" in both DMSO and water.
Protocol 1: Thermodynamic Solubility of Compound X in DMSO
This protocol employs the common "shake-flask" method, a gold-standard technique for determining thermodynamic solubility.
Materials:
-
Compound X (powder form)
-
Anhydrous DMSO (≥99.9%)
-
2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator capable of maintaining 25°C
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh out an excess amount of Compound X (e.g., 5-10 mg) into a 2.0 mL microcentrifuge tube. The goal is to have undissolved solid remaining at equilibrium.
-
Add a precise volume of DMSO (e.g., 1.0 mL) to the tube.
-
-
Equilibration:
-
Vortex the tube vigorously for 1 minute to facilitate initial dissolution.
-
Place the tube in a thermomixer or incubator set at 25°C and shake for 24-48 hours. This extended incubation ensures that the solution reaches thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the tube at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Perform a serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a standard curve of Compound X of known concentrations in DMSO.
-
Inject the diluted supernatant and the standards onto the HPLC system.
-
Determine the concentration of Compound X in the diluted sample by comparing its peak area to the standard curve.
-
Calculate the original concentration in the undissolved sample, which represents the thermodynamic solubility in DMSO.
-
Protocol 2: Thermodynamic Aqueous Solubility of Compound X
This protocol is similar to the DMSO solubility determination but requires careful attention to pH control, as the ionization state of a compound can significantly impact its aqueous solubility.
Materials:
-
Compound X (powder form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator capable of maintaining 25°C
-
HPLC system
-
Calibrated analytical balance
-
Pipettes
-
pH meter
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh out an excess amount of Compound X into a microcentrifuge tube.
-
Add a precise volume of PBS (pH 7.4).
-
-
Equilibration:
-
Vortex the tube for 1 minute.
-
Incubate at 25°C with shaking for 24-48 hours.
-
-
Phase Separation:
-
Centrifuge at high speed to pellet the undissolved solid.
-
-
Sample Preparation and Analysis:
-
Collect the supernatant and prepare serial dilutions with PBS.
-
Analyze the samples by HPLC against a standard curve prepared in a solvent compatible with the mobile phase (e.g., a small amount of DMSO in the initial stock, diluted with the mobile phase).
-
Calculate the aqueous solubility.
-
-
pH Verification:
-
Measure the pH of the final saturated solution to ensure it has not significantly changed during the experiment.
-
Data Presentation and Interpretation
The results of the solubility experiments should be presented clearly and concisely.
Table 1: Solubility of Compound X in DMSO and Water
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| DMSO | 25 | Insert Value | Insert Value |
| PBS (pH 7.4) | 25 | Insert Value | Insert Value |
The interpretation of these results will guide subsequent experimental design. For instance, a high solubility in DMSO confirms its suitability as a solvent for stock solutions, while the aqueous solubility will inform the maximum achievable concentration in biological assays and the potential need for formulation strategies to improve bioavailability.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for determining solubility.
Caption: Workflow for DMSO Solubility Determination.
Caption: Workflow for Aqueous Solubility Determination.
Conclusion
The protocols detailed in this application note provide a robust framework for determining the thermodynamic solubility of a small molecule compound in both DMSO and water. By understanding and meticulously executing these fundamental procedures, researchers can generate high-quality, reliable data that is essential for advancing drug discovery and development projects. While the specific solubility of the substance corresponding to this compound remains undetermined due to a lack of public information, the principles and practices outlined here are universally applicable and will empower scientists to characterize their compounds of interest with confidence.
References
-
U.S. Food and Drug Administration. (2023). UNIIs, Preferred Substance Names, and their Identified Synonyms. FDA.gov. [Link]
Technical Application Note: In Vivo Optimization of Unii-liq3C1D1H4 (Venetoclax)
Executive Summary & Compound Identity
Unii-liq3C1D1H4 is the unique ingredient identifier (UNII) for Venetoclax (ABT-199), a highly selective, orally bioavailable small-molecule inhibitor of BCL-2.[1] Unlike its predecessor Navitoclax (ABT-263), Venetoclax spares BCL-xL, thereby avoiding severe thrombocytopenia, a dose-limiting toxicity in earlier BH3 mimetics.[1]
This guide details the critical formulation strategies required for in vivo efficacy. Venetoclax is a BCS Class IV compound (low solubility, low permeability).[1] Standard aqueous preparations will fail to achieve therapeutic plasma exposure. This protocol provides the industry-standard lipid-based formulation to ensure bioavailability in murine xenograft models.[1]
Mechanism of Action (MOA)
Venetoclax functions as a BH3 mimetic.[1] It binds with high affinity (Ki < 0.01 nM) to the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins (like BIM) or preventing BCL-2 from sequestering BAX/BAK.[1] This leads to mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[1]
Diagram 1: BCL-2 Inhibition Pathway
Caption: Venetoclax binds BCL-2, releasing BIM to activate BAX/BAK, triggering mitochondrial apoptosis.
Formulation Protocols
CRITICAL WARNING: Venetoclax is practically insoluble in water. Using simple saline or PBS will result in precipitation and failed dosing.
Method A: The "Gold Standard" Lipid Formulation
This formulation mimics clinical pharmacokinetics and maximizes oral bioavailability (~60% F).[1]
Vehicle Composition:
Preparation Workflow:
-
Weigh the required amount of Venetoclax powder.
-
Add Ethanol (10% of final vol): Vortex heavily until the powder is wetted and partially dissolved.
-
Add PEG 400 (30% of final vol): Vortex and sonicate (water bath, 37°C) until the solution is relatively clear.
-
Add Phosal 50 PG (60% of final vol): Add slowly. The solution will become viscous.
-
Sonicate: Sonicate for 10–20 minutes at ~30-40°C until a clear amber solution is obtained.
-
Note: If Phosal 50 PG is unavailable, see Method B.
-
Method B: Alternative Suspension (Lower Bioavailability)
Use this only if lipid excipients are unavailable.[1]
-
Vehicle: 10% DMSO + 40% PEG 300 + 5% Tween 80 + 45% Saline.[1][4][5]
-
Protocol: Dissolve drug in DMSO first, then add PEG/Tween, then slowly add Saline. This creates a suspension, not a solution. Shake well before every gavage.
In Vivo Experimental Design
Dosage & Administration
| Parameter | Specification | Notes |
| Standard Dose | 100 mg/kg | Effective for most AML/CLL xenografts (e.g., RS4;11, MV4-11).[1] |
| Dose Range | 25 – 100 mg/kg | Dose-dependent inhibition often observed.[1] |
| Route | Oral Gavage (PO) | Strictly PO. IP/IV not recommended due to solubility/pH issues. |
| Frequency | QD (Once Daily) | Half-life in mice supports daily dosing.[1] |
| Volume | 10 mL/kg | E.g., 200 µL for a 20g mouse. |
| Duration | 14 – 21 Days | Continuous dosing until endpoint. |
Workflow Diagram
Caption: Standard workflow for efficacy studies. Dosing begins when tumors reach ~150-200 mm³.[1]
Safety & Toxicity Monitoring
Unlike Navitoclax, Venetoclax is platelet-sparing .[1] However, specific toxicities must be monitored:
-
Tumor Lysis Syndrome (TLS): In highly sensitive models (e.g., bulky ALL xenografts), rapid apoptosis can release intracellular contents, causing kidney failure.[1]
-
Mitigation: Start with a "ramp-up" dose (e.g., 50 mg/kg for 2 days) if tumor burden is high.
-
-
Body Weight (BW): Weigh mice daily.
-
Stop Rule: If BW loss > 15%, pause dosing until recovery.
-
-
GI Toxicity: Lipid vehicles can sometimes cause loose stools. Ensure mice are hydrated.[1]
References
-
Souers, A. J., et al. (2013).[1] ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[6][7] Nature Medicine, 19(2), 202–208.[1]
-
FDA Access Data. (2016).[1] Venclexta (Venetoclax) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research.
-
MedChemExpress. (2023).[1] Venetoclax (ABT-199) Product Protocol and Solubility Data.
-
Cang, S., et al. (2015).[1] ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development.[1][6] Journal of Hematology & Oncology, 8, 129. [1]
Sources
- 1. Venetoclax (ABT-199; GDC-0199) | Bcl-2 inhibitor | CAS 1257044-40-8 | Buy Venclexta; ABT199; RG7601; GDC0199 from Supplier InvivoChem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]
- 6. ABT-199, a new Bcl-2–specific BH3 mimetic, has in vivo efficacy against aggressive Myc-driven mouse lymphomas without provoking thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABT-199, a new Bcl-2-specific BH3 mimetic, has in vivo efficacy against aggressive Myc-driven mouse lymphomas without provoking thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to HPLC Method Development and Validation for the Analysis of Polar Compounds (Represented by UNII-LIQ3C1D1H4)
Abstract
This application note presents a comprehensive and systematic protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of highly polar small molecules, exemplified here by the placeholder UNII-LIQ3C1D1H4. Due to the limited public information on the specific chemical properties of this compound, this guide assumes it represents a class of compounds that exhibit poor retention in traditional reversed-phase chromatography. The methodologies detailed herein focus on addressing this common analytical challenge through a logical, science-driven approach, primarily exploring Hydrophilic Interaction Liquid Chromatography (HILIC). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable HPLC methods for polar analytes in accordance with regulatory expectations.
Introduction: The Challenge of Polar Analytes
The quantitative analysis of polar small molecules by HPLC is a frequent challenge in the pharmaceutical industry.[1][2] These compounds, due to their high water solubility, often exhibit insufficient retention on conventional non-polar stationary phases (like C18) used in reversed-phase HPLC, leading to elution near or within the solvent front.[1] This can result in poor resolution from other sample components, inaccurate quantification, and overall unreliable analytical data.
To overcome these challenges, alternative chromatographic strategies are necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the retention and separation of polar compounds.[3][4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4][5] This creates a water-enriched layer on the surface of the stationary phase, and the separation is achieved through a partitioning mechanism of the analyte between this aqueous layer and the bulk mobile phase.[5]
This application note will guide the user through a systematic process for developing a robust HILIC method, from initial screening of columns and mobile phases to final method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
Pre-Method Development: Understanding the Analyte
While specific data for this compound is unavailable, the initial steps in any method development process involve gathering as much information as possible about the analyte's physicochemical properties.[9] For a novel polar compound, this would include:
-
Solubility: Determining the solubility in various organic solvents and aqueous solutions is crucial for preparing stock solutions and mobile phases.
-
pKa: The ionization state of an analyte significantly impacts its retention in HPLC.[10][11] Knowing the pKa helps in selecting the appropriate mobile phase pH to ensure consistent retention and peak shape.
-
UV-Vis Spectrum: An ultraviolet-visible (UV-Vis) spectrum of the analyte is necessary to determine the optimal wavelength for detection, maximizing sensitivity.
HPLC Method Development Strategy
A logical and efficient method development strategy involves a multi-step process of screening, optimization, and validation. The following sections detail a practical approach for developing a HILIC method for a polar analyte.
Initial Column and Mobile Phase Screening
The goal of the screening phase is to identify a promising set of conditions that provide adequate retention and selectivity for the analyte.[10][12]
3.1.1. Column Selection
In HILIC, the choice of stationary phase is critical as it significantly influences selectivity.[12][13] A screening of columns with different polar functionalities is recommended.
| Stationary Phase Type | Primary Interaction Mechanism | Suitable for Analytes |
| Bare Silica | Adsorption and partitioning | General polar compounds |
| Amide | Partitioning and hydrogen bonding | Polar neutral and acidic compounds |
| Diol | Partitioning and weak hydrogen bonding | A wide range of polar compounds |
| Zwitterionic | Partitioning and weak electrostatic interactions | Acidic, basic, and neutral polar compounds |
3.1.2. Mobile Phase Screening
The mobile phase in HILIC typically consists of a high percentage of organic solvent (A) and a smaller percentage of an aqueous component (B).
-
Organic Solvent (A): Acetonitrile is the most common organic solvent used in HILIC due to its aprotic nature and optimal viscosity.
-
Aqueous Component (B): A buffered aqueous solution is often used to control the pH and ionic strength of the mobile phase. Volatile buffers are preferred for mass spectrometry (MS) compatibility.
A recommended starting point for screening is to use a generic gradient with different mobile phase pH values.
Protocol 1: Initial Screening
-
Prepare Stock Solution: Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare Mobile Phases:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B1: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B2: 10 mM Ammonium Acetate in Water, pH 6.8
-
-
Screening Conditions:
-
Columns: Screen a bare silica, amide, and zwitterionic column.
-
Gradient: 95% A to 50% A over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at the analyte's λmax.
-
-
Evaluation: Evaluate the chromatograms for retention factor (k), peak shape, and selectivity between the analyte and any impurities.
Method Optimization
Once a promising column and mobile phase pH are identified, the next step is to optimize the separation.[14]
3.2.1. Gradient Optimization
The gradient profile can be adjusted to improve resolution and reduce run time. If the initial scouting gradient shows that the analyte elutes very early or very late, the gradient slope can be made shallower or steeper, respectively.
3.2.2. Temperature and Flow Rate
Column temperature can affect selectivity and peak shape. A systematic study of temperature (e.g., 25 °C, 30 °C, 35 °C) can be performed. The flow rate can be adjusted to balance analysis time and resolution, keeping in mind the pressure limits of the HPLC system.
Workflow for HILIC Method Development
Caption: A systematic workflow for HILIC method development.
Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] The validation should be performed according to the ICH Q2(R1) guideline.[6]
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.[15][16][17]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | RSD ≤ 1.0% |
Validation Parameters
The following parameters should be evaluated for a quantitative impurity method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the resolution of the analyte peak from other peaks and through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol 2: Method Validation
-
Specificity: Analyze a placebo sample, a sample of the analyte, and a spiked sample to demonstrate no interference at the retention time of the analyte. Perform forced degradation (acid, base, oxidation, heat, light) and demonstrate peak purity.
-
Linearity: Prepare a series of solutions of the analyte over the desired concentration range (e.g., LOQ to 150% of the target concentration). Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples of a placebo spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze six replicate samples of the analyte at the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOQ and LOD: Determine the LOQ and LOD based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%). Evaluate the impact on the system suitability parameters.
Logical Flow of Method Validation
Caption: The logical progression of analytical method validation.
Conclusion
The development of a robust and reliable HPLC method for the analysis of highly polar compounds, such as the one represented by this compound, requires a systematic and scientifically sound approach. By leveraging alternative chromatographic modes like HILIC and following a structured method development workflow that includes thorough screening and optimization, it is possible to achieve adequate retention and separation for these challenging analytes. Subsequent validation of the method in accordance with ICH guidelines ensures that the method is fit for its intended purpose, providing accurate and reproducible data for regulatory submissions and quality control.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]
-
McKeown, A. P. (2015). A Practical, Selectivity Based Hydrophilic Interaction Liquid Chromatography (HILIC) Method Development Protocol. MAC-MOD Analytical. [Link]
-
HPLC. A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Kumar, A., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
-
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]
-
U.S. Pharmacopeia. (2022). <621> Chromatography. [Link]
-
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
LCGC International. (2019). Top Three HPLC Method Development Tips. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Suresh Gyan Vihar University. (2015). HPLC METHOD DEVELOPMENT - A REVIEW. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
SciSpace. Hplc method development and validation: an overview. [Link]
Sources
- 1. resolian.com [resolian.com]
- 2. sepscience.com [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. longdom.org [longdom.org]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. gyanvihar.org [gyanvihar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. mac-mod.com [mac-mod.com]
- 13. hplc.eu [hplc.eu]
- 14. scispace.com [scispace.com]
- 15. usp.org [usp.org]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Note: Preparation of Unii-liq3C1D1H4 Stock Solutions
This guide details the preparation of stock solutions for Unii-liq3C1D1H4 , designed for researchers requiring high-precision dosing in biological assays.
Abstract
Accurate stock solution preparation is the bedrock of reproducible research. This protocol outlines the standardized workflow for solubilizing This compound , ensuring stability, homogeneity, and precise concentration. It addresses solvent selection logic, dissolution mechanics, and storage parameters to prevent compound degradation or precipitation, which are common sources of experimental variability.
Pre-Preparation Analysis (Physicochemical Profiling)
Before opening the vial, you must define the compound's "personality" based on its Certificate of Analysis (CoA).
Critical Parameters
To prepare a stock solution (typically 10 mM or 100 mM), you must verify the following properties for this compound:
| Parameter | Criticality | Actionable Insight |
| Molecular Weight (MW) | High | Used to calculate mass required. Formula: Mass (mg) = MW ( g/mol ) × Concentration (M) × Volume (mL) |
| Solubility Profile | High | Determines the primary solvent. (e.g., DMSO for hydrophobic, Water/PBS for hydrophilic). |
| Stability | Medium | Dictates temperature (RT vs. 4°C) and light protection (amber vials). |
| Hygroscopicity | Medium | If high, equilibrate vial to RT before weighing to prevent water uptake errors. |
Solvent Selection Logic
Choose the solvent that ensures complete dissolution without compromising biological compatibility.
-
Dimethyl Sulfoxide (DMSO): The "Universal Solvent" for small organic molecules.
-
Pros: Dissolves most hydrophobic compounds; sterile; bacteriostatic.
-
Cons: Cytotoxic at >0.1% (v/v) in cell culture; freezes at 18.5°C.
-
Recommendation: Use Anhydrous DMSO (≥99.9%) to prevent hydrolysis.
-
-
Water / PBS: For salts and highly polar compounds.
-
Pros: Biocompatible.
-
Cons: Prone to microbial growth; may require pH adjustment.
-
-
Ethanol: Alternative for DMSO-sensitive assays.
-
Pros: Volatile (easy to remove).
-
Cons: Evaporates quickly (concentration drift); cytotoxic.
-
Protocol: Step-by-Step Preparation
Standardized for a 10 mM Stock Solution in DMSO.
Phase A: Calculation & Weighing
-
Calculate Mass:
-
Target Concentration: 10 mM (10 mmol/L)
-
Target Volume: 1 mL
-
Example: If MW of this compound is 350.4 g/mol :
-
-
Weighing:
-
Use an analytical balance (readability 0.01 mg).
-
Use an anti-static gun if the powder is "fly-away."
-
Weigh directly into a pre-tared amber glass vial (borosilicate) to minimize transfer losses.
-
Phase B: Dissolution
-
Solvent Addition:
-
Add the calculated volume of Anhydrous DMSO to the vial.
-
Tip: Do not add water first if the compound is hydrophobic; it will form clumps that are hard to dissolve.
-
-
Mixing:
-
Vortex: 30 seconds at medium speed.
-
Sonicate: If visible particles remain, sonicate in a water bath for 5-10 minutes at ambient temperature. Avoid heating unless stability data permits.
-
Visual Check: Hold the vial against a light source. The solution must be crystal clear with no "schlieren" patterns (swirls indicating density differences).
-
Phase C: Aliquoting & Storage
-
Filtration (Optional but Recommended):
-
If sterility is required, filter through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter. Do not use Nylon for protein-binding compounds.
-
-
Aliquoting:
-
Divide the master stock into small aliquots (e.g., 20-50 µL) in PCR tubes or cryovials.
-
Reason: Prevents repeated freeze-thaw cycles, which can degrade this compound and alter concentration.
-
-
Storage:
-
Short-term: -20°C (up to 1 month).
-
Long-term: -80°C (up to 1 year).
-
Labeling: Name, Concentration, Solvent, Date, Operator Initials.
-
Quality Control & Troubleshooting
Verification
-
UV-Vis Spectroscopy: Dilute 1:100 in buffer and measure absorbance at
. Use Beer-Lambert Law ( ) to verify actual concentration. -
Precipitation Check: Before every use, thaw the aliquot and centrifuge at 10,000 x g for 1 minute. If a pellet forms, the compound has crashed out; do not use.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Compound won't dissolve | Saturation limit reached | Add more solvent (dilute to 5 mM); Sonication (warm bath <40°C). |
| Precipitate upon thawing | "Salting out" or low temp solubility | Warm to 37°C and vortex; if persistent, re-filter and re-quantify. |
| Color change | Oxidation / Degradation | Discard. Check storage conditions (light/air exposure). |
Visualization: Preparation Workflow
Caption: Logical workflow for the preparation, verification, and storage of this compound stock solutions.
References
-
Sigma-Aldrich (Merck). (n.d.). Handling and Solubility of Chemical Reagents. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Stock Solution Preparation and Storage Guidelines. Retrieved from
-
National Center for Advancing Translational Sciences (NCATS). (2023). Assay Guidance Manual: Reagent Preparation. Retrieved from
Troubleshooting & Optimization
Technical Support Center: Identification of Melatonin (UNII-LIQ3C1D1H4) Degradation Products
Welcome to the technical support center for the identification of degradation products of Melatonin (UNII-LIQ3C1D1H4). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into designing, executing, and troubleshooting experiments to characterize the stability of melatonin and identify its impurities. Our approach is rooted in the principles of scientific integrity, drawing from established regulatory guidelines and peer-reviewed literature to ensure your experimental designs are robust, logical, and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions that arise when initiating a melatonin stability and degradation product investigation.
Q1: What is Melatonin (this compound) and why is studying its degradation important?
A1: Melatonin (N-acetyl-5-methoxytryptamine) is a hormone primarily known for regulating sleep-wake cycles.[1] As a widely used active pharmaceutical ingredient (API) and dietary supplement, ensuring its stability, safety, and efficacy is critical.[2][3] Degradation of melatonin can lead to a loss of potency and the formation of new, potentially harmful impurities. Regulatory bodies, guided by documents like the ICH Q3B(R2) guidelines, mandate the identification and control of degradation products to ensure patient safety.[4][5][6][7][8]
Q2: What are the primary pathways through which melatonin degrades?
A2: Melatonin is susceptible to degradation through several key pathways. Understanding these is the first step in designing a comprehensive study. The primary routes include:
-
Hydrolysis: Degradation in the presence of water, which can be significantly accelerated under acidic or alkaline conditions.[9][10]
-
Oxidation: Melatonin is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[11][12]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause melatonin to degrade.[11][12]
-
Thermal Degradation: High temperatures can accelerate all degradation pathways.[13]
Q3: What is a "forced degradation" or "stress testing" study, and why is it necessary?
A3: A forced degradation study is an experiment where the drug substance is intentionally exposed to harsh conditions—acid, base, oxidant, light, and heat—to accelerate its decomposition.[2][11] The purpose, as outlined in ICH guideline Q1A(R2), is twofold:[14][15][16]
-
To identify likely degradation products: This helps in understanding the degradation pathways and developing analytical methods to detect these impurities in long-term stability studies.
-
To develop and validate a stability-indicating analytical method: A stability-indicating method is one that can accurately measure the active ingredient's concentration without interference from its degradation products, excipients, or other impurities.[10][17]
Q4: What are some known degradation products of melatonin?
A4: Research has identified several key degradation products of melatonin. Being aware of these helps in method development and peak identification. Common degradants include:
-
N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK)
-
N¹-acetyl-5-methoxykynuramine (AMK)[18]
-
6-hydroxymelatonin (6HM)[18]
-
5-methoxytryptamine (5MTA)[18]
Part 2: Experimental Protocols & Troubleshooting Guides
This section provides detailed, step-by-step guidance and solutions to common problems encountered during the experimental workflow.
Workflow for Melatonin Degradation Product Identification
The overall process involves subjecting melatonin to stress, separating the resulting mixture, and identifying the unknown compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 5. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. rjptonline.org [rjptonline.org]
- 10. pubs.vensel.org [pubs.vensel.org]
- 11. Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. melatonin degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with Novel or Unidentified Compounds
Introduction
This guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results with experimental compounds, exemplified here by the placeholder "Unii-liq3C1D1H4". When working with novel, proprietary, or poorly characterized substances, the source of variability can be multifaceted, ranging from the reagent itself to the experimental design. As Senior Application Scientists, we have developed this resource to provide a systematic and logical approach to troubleshooting, grounded in principles of scientific integrity and expertise. This guide will help you diagnose the root cause of inconsistencies and re-establish a robust and reproducible experimental workflow.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our assay results when using a compound identified as "this compound". Where should we begin our troubleshooting process?
A1: The first and most critical step when dealing with inconsistent results from a novel or uncharacterized compound is to verify the identity, purity, and concentration of the substance you are working with. Inconsistent results often stem from issues with the reagent itself. Before investigating experimental parameters, it is essential to confirm that you are working with a well-characterized and consistent starting material. This process of verification is a cornerstone of ensuring experimental reproducibility.[1]
Here is a recommended initial workflow for reagent verification:
Caption: Initial Reagent Verification Workflow.
Q2: Our team has confirmed the identity and purity of our compound. However, we still see high variability between experiments. What is the next logical step?
A2: After confirming the integrity of your starting material, the next step is to scrutinize your experimental protocol and environmental conditions. High coefficients of variation (CVs) are often introduced by subtle inconsistencies in experimental execution. A systematic review of your workflow is necessary.
Key areas to investigate include:
-
Pipetting and Reagent Handling: Inconsistent pipetting is a major source of error. Ensure all pipettes are calibrated and that proper technique is used. For multi-well plate assays, be mindful of "edge effects," where wells on the periphery of the plate experience different environmental conditions (e.g., temperature, evaporation) than the inner wells.
-
Sample Preparation and Storage: Samples and reagents should be stored under consistent, recommended conditions. The number of freeze-thaw cycles for a given sample or reagent stock should be minimized and kept consistent across all experiments.
-
Washing Steps (for plate-based assays): Inadequate or inconsistent washing can leave residual reagents or unbound sample, leading to high background or variable signal. Automated plate washers can improve consistency.
-
Incubation Times and Temperatures: Ensure that incubation steps are precisely timed and that the temperature is uniform across all samples.
The following diagram illustrates a systematic approach to identifying sources of experimental variability:
Caption: Systematic Protocol and Environmental Review.
Troubleshooting Guides
Guide 1: Assessing Compound Stability
Issue: You suspect that "this compound" may be degrading under your experimental or storage conditions, leading to a loss of activity and inconsistent results over time.
Methodology for a Forced Degradation Study:
This protocol is designed to rapidly assess the stability of your compound under various stress conditions.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of "this compound" in a suitable, validated solvent.
-
Aliquoting: Aliquot the stock solution into multiple, separate tubes to avoid repeated freeze-thaw cycles of the main stock.
-
Exposure to Stress Conditions: Subject individual aliquots to a range of stress conditions. A standard panel is outlined in the table below.
-
Time Points: Sample from each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples at each time point using a stability-indicating method, such as HPLC or LC-MS, to quantify the amount of remaining parent compound and detect the appearance of degradation products.
-
Activity Assay: In parallel, test the biological or chemical activity of the stressed samples to correlate degradation with a loss of function.
Table 1: Recommended Conditions for a Forced Degradation Study
| Stress Condition | Typical Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Simulates acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Simulates alkaline environments. |
| Oxidation | 3% H₂O₂ at room temperature | Tests susceptibility to oxidative degradation. |
| Thermal Stress | 80°C (dry heat) | Assesses thermal stability. |
| Photostability | Exposure to UV/Vis light | Determines sensitivity to light-induced degradation. |
This systematic approach will help you identify the conditions under which your compound is unstable, allowing you to modify your storage and experimental protocols accordingly. The principles of stability testing are guided by international standards, such as those historically outlined by the ICH.[2][3]
Guide 2: Differentiating Between Reagent vs. Protocol Variability
Issue: You are unsure if your inconsistent results are due to lot-to-lot variability of "this compound" or inconsistencies in your experimental execution.
Experimental Design for Troubleshooting:
This experiment is designed to isolate the source of variability.
Step-by-Step Protocol:
-
Obtain Multiple Lots: If possible, obtain at least two different manufacturing lots of "this compound".
-
Prepare Identical Stocks: Prepare fresh stock solutions of each lot to the same, precisely verified concentration.
-
Single, Controlled Experiment: Design a single, well-controlled experiment where both lots are tested in parallel.
-
Identical Conditions: It is crucial that all other experimental parameters are kept identical for both lots. This includes:
-
Using the same batch of all other reagents.
-
Using the same calibrated pipettes.
-
Running all samples on the same plate (if applicable).
-
Having the same operator perform all steps.
-
-
Data Analysis: Compare the results from the two lots.
Interpreting the Results:
| Outcome | Interpretation | Next Steps |
| Lot A and Lot B produce consistent results with low intra-assay CV. | The previous inconsistency was likely due to protocol variability. | Implement stricter controls on your experimental protocol. |
| Lot A and Lot B produce different results from each other. | The inconsistency is likely due to lot-to-lot variability of the compound. | Contact the supplier with your data. Perform analytical characterization on both lots to identify differences. |
| Both lots produce inconsistent results with high intra-assay CV. | The issue is likely with the experimental protocol or a different reagent. | Return to a systematic review of your entire workflow. |
References
-
Giraldo, O. H., et al. (2018). A guideline for reporting experimental protocols in life sciences. PMC - NIH. Available at: [Link]
-
European Medicines Agency. (2006). ICH Q1 F Stability Data Package for Registration Applications in Climatic Zones III and IV. EMA. Available at: [Link]
-
de Oliveira, M. A., et al. (2007). Storage conditions for stability testing of pharmaceuticals in hot and humid regions. Journal of Applied Pharmaceutical Science. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Efficacy of Bioactive Phenolic Lipids from Cashew Nut Shell Liquid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cashew Nut Shell Liquid (CNSL), a readily available byproduct of the cashew industry, is a rich source of structurally related phenolic lipids with significant therapeutic potential. The term "Unii-liq3C1D1H4" is a unique ingredient identifier that can be associated with this complex natural substance. The primary bioactive constituents of CNSL are anacardic acids, cardols, and cardanols, each characterized by a phenolic ring and a long aliphatic side chain with varying degrees of unsaturation.[1][2] These compounds have garnered considerable interest for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5]
This guide provides a comparative analysis of the efficacy of these principal CNSL components, moving beyond a general overview to offer quantitative experimental data and detailed methodologies. By understanding the structure-activity relationships and mechanisms of action of these natural analogs, researchers can better evaluate their potential as lead compounds in drug discovery and development. We will delve into their comparative performance in key biological assays and provide the experimental frameworks necessary for their evaluation.
Comparative Efficacy of CNSL Components
The biological activity of the phenolic lipids in CNSL is significantly influenced by two key structural features: the nature of the head group (a salicylic acid in anacardic acids, a resorcinol in cardols, and a phenol in cardanols) and the degree of unsaturation in the C15 alkyl side chain.
Antimicrobial Activity
Anacardic acids have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[1][2] The efficacy is modulated by the unsaturation in the alkyl chain, with the triene anacardic acid often showing the highest potency.[3] The carboxylic acid moiety is crucial for this activity, as its removal to form cardanol leads to a reduction in antibacterial efficacy.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of CNSL Components
| Compound | Streptococcus mutans | Staphylococcus aureus | Propionibacterium acnes |
| Anacardic Acid (Saturated, C15:0) | >800[1] | - | 780[1] |
| Anacardic Acid (Monoene, C15:1) | - | - | - |
| Anacardic Acid (Diene, C15:2) | - | - | - |
| Anacardic Acid (Triene, C15:3) | - | - | - |
| CNSL (Mixture) | - | 78.125[6] | - |
| Anacardic Acids (Mixture) | - | 78.125[6] | - |
Note: A comprehensive table with side-by-side MIC values for all isolated components is challenging to compile from the existing literature. The data presented highlights key findings. The triene anacardic acid has been reported to be the most active against S. mutans.[2][3] Another study reported a MIC of 0.36 µg/mL for anacardic acid-loaded zein nanoparticles against S. mutans biofilms.[7]
Anticancer Activity
The anticancer properties of CNSL components, particularly anacacardic acid, are a promising area of research. Anacardic acid has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[4][5][8]
Table 2: Comparative Anticancer Activity (IC50, µM) of Anacardic Acid
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) |
| MDA-MB-231 (Breast Cancer) | Anacardic Acid | 19.7[4] | 24 |
| Rhabdomyosarcoma (RH30) | Anacardic Acid | ~30-55[5] | - |
| Rhabdomyosarcoma (RD) | Anacardic Acid | ~30-55[5] | - |
Note: The IC50 values can vary depending on the specific anacardic acid isomer used and the experimental conditions.
Antioxidant Activity
The phenolic nature of CNSL components confers them with antioxidant properties. Interestingly, in contrast to the antibacterial activity, cardanol has been reported to exhibit the most potent radical scavenging activity in some studies.[9][10] The degree of unsaturation in the side chain also plays a role, with the triene components generally showing higher activity.[3][11][12]
Table 3: Comparative Antioxidant Activity (IC50) of CNSL Components
| Compound | DPPH Radical Scavenging IC50 |
| Anacardic Acid (Monoene, C15:1) | Lower activity than triene[3] |
| Anacardic Acid (Diene, C15:2) | Lower activity than triene[3] |
| Anacardic Acid (Triene, C15:3) | Highest activity among anacardic acids[3] |
| Cardanol | 3.22 ± 0.07 µg/mL[9] |
| Cardol | Lower activity than cardanol[9][10] |
| Anacardic Acid | Lower activity than cardanol and cardol[9][10] |
Note: The antioxidant activity can vary depending on the assay used (e.g., DPPH, ABTS).[10]
Mechanisms of Action
A deep understanding of the molecular mechanisms underlying the bioactivity of CNSL components is crucial for their development as therapeutic agents. Anacardic acid, being the most extensively studied component, offers significant insights.
Inhibition of Histone Acetyltransferases (HATs)
A key mechanism for the anticancer and anti-inflammatory effects of anacardic acid is its ability to inhibit histone acetyltransferases (HATs), specifically p300 and PCAF.[13] HATs are enzymes that play a critical role in chromatin remodeling and gene expression. By inhibiting HATs, anacardic acid can modulate the expression of genes involved in cell survival, proliferation, and inflammation.
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of anacardic acid are largely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][14][15][16][17] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Anacardic acid has been shown to suppress NF-κB activation by inhibiting the IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of inflammatory mediators.[14][15][17]
Caption: Anacardic acid inhibits the NF-κB signaling pathway.
Induction of Apoptosis
Anacardic acid has been shown to induce apoptosis in cancer cells through both caspase-dependent and independent pathways.[4] It can lead to the loss of mitochondrial membrane potential and the arrest of the cell cycle.[4] The induction of apoptosis is a key mechanism for its anticancer effects.
Experimental Protocols
To facilitate further research, this section provides detailed protocols for key assays used to evaluate the efficacy of CNSL components.
Histone Acetyltransferase (HAT) Inhibition Assay
This protocol is adapted from commercially available colorimetric and fluorometric assay kits and is suitable for determining the IC50 of anacardic acid and its analogs against HAT enzymes like p300 and PCAF.
Materials:
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Recombinant human p300 or PCAF enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
Anacardic acid and analogs dissolved in DMSO
-
HAT developer solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the HAT enzyme, histone substrate, and Acetyl-CoA in HAT assay buffer to the desired working concentrations. Prepare a serial dilution of anacardic acid and its analogs in DMSO, and then dilute further in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank: Assay buffer only.
-
Positive Control: Assay buffer, HAT enzyme, and DMSO (vehicle control).
-
Test Wells: Assay buffer, HAT enzyme, and the serially diluted test compounds.
-
-
Enzyme and Inhibitor Incubation: Add the HAT enzyme to the positive control and test wells. Mix gently and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the histone substrate and Acetyl-CoA mixture to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction and Develop Signal: Add the stop solution provided with the assay kit, followed by the developer solution. Incubate at room temperature for 15-30 minutes.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with anacardic acid or its analogs.
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Anacardic acid and analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of anacardic acid or its analogs for the desired time (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
The bioactive phenolic lipids from Cashew Nut Shell Liquid, including anacardic acids, cardols, and cardanols, represent a valuable class of natural products with significant potential for drug development. This guide has provided a comparative overview of their efficacy in key therapeutic areas, highlighting the superior antibacterial and anticancer activities of anacardic acids and the potent antioxidant properties of cardanol. The elucidation of their mechanisms of action, particularly the inhibition of HATs and the NF-κB pathway by anacardic acid, provides a solid foundation for further investigation. The detailed experimental protocols included herein are intended to empower researchers to rigorously evaluate these compounds and their synthetic derivatives, paving the way for the development of novel therapeutics from this sustainable and abundant natural resource.
References
-
Phytochemical Screening and Antioxidant Activity of Phenolic Compound From Anacardium Occidentale Leaf Extract. [9]
-
Antioxidant activity of anacardic acids from Brazilian cashew nut shell liquid (CNSL). [11]
-
Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. Molecules. 2017;22(3):479. [3][19]
-
Unsaturation-Driven Modulation of Antioxidant and Acetylcholinesterase Inhibitory Activities of Cardanol Derivatives. Molecules. 2023;28(23):7929. [12]
-
Antioxidant, larvicidal and antiacetylcholinesterase activities of cashew nut shell liquid constituents. Industrial Crops and Products. 2011;34(1):1097-1101. [10]
-
Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay. Journal of Pharmacognosy & Natural Products. 2018;4(2). [6]
-
The minimum inhibition concentrations (MIC) of natural anacardic acids (1a-d) compared with some common standard antibacterials. [20]
-
Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis. Blood. 2008;111(10):4880-4891. [1][14][17]
-
Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis. [15]
-
Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. BioDiscovery. 2013;8:e9103. [16]
-
Anacardic Acid (Hydroginkgolic acid). MedChemExpress. [13]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. 2016. [21]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [22]
-
Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis. PubMed. [17]
-
Annexin V detection protocol for apoptosis. Abcam.
-
Anticancer effects of plant derived Anacardic acid on human breast cancer MDA-MB-231 cells. Oncotarget. 2018;9(50):29535-29549. [2][4]
-
Garcinol and Anacardic Acid, Natural Inhibitors of Histone Acetyltransferases, Inhibit Rhabdomyosarcoma Growth and Proliferation. Molecules. 2023;28(14):5292. [5]
-
Anacardic acid inhibits estrogen receptor alpha-DNA binding and reduces target gene transcription and breast cancer cell proliferation. Carcinogenesis. 2011;32(11):1683-1691. [8]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. 2017;1640:319-323.
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [23]
-
Anacardic acids. Wikipedia. [2]
-
Anacardic acid inhibits the proliferation and inflammation of HaCaT cells induced by TNF-α via the regulation of NF-κB pathway. [7]
-
Annexin V-Dye Apoptosis Assay. G-Biosciences.
-
Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach. International Journal of Molecular Sciences. 2023;24(22):16467. [24]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. 2014;9(9):2100-2117. [25]
-
Structure-antibacterial activity relationships of anacardic acids. FAO AGRIS. [26]
-
Figure 13: [Schematic outline of the assay...]. Assay Guidance Manual. 2016. [27]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. 2023;28(9):3698.
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- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure-antibacterial activity relationships of anacardic acids [agris.fao.org]
- 25. Figure 13: [Schematic outline of the assay...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 27. mdpi.com [mdpi.com]
Osimertinib (Unii-liq3C1D1H4) vs. Early-Generation EGFR TKIs: A Comparative Oncology Benchmark Guide
Executive Summary: The T790M Paradigm Shift
Unii-liq3C1D1H4 , chemically known as Osimertinib (marketed as Tagrisso), represents the third-generation standard of care for EGFR-mutated Non-Small Cell Lung Cancer (NSCLC).[1][2] Unlike first-generation (Gefitinib, Erlotinib) and second-generation (Afatinib) Tyrosine Kinase Inhibitors (TKIs), Osimertinib was structurally engineered to overcome the T790M gatekeeper mutation —the primary mechanism of acquired resistance to earlier therapies.[1]
This guide serves as a technical benchmark, objectively comparing Osimertinib against its predecessors using validated experimental data and clinical endpoints. The data confirms Osimertinib's superiority in three critical domains: selectivity for mutant EGFR , irreversible binding kinetics , and blood-brain barrier (BBB) penetrance .
Mechanistic Profiling: Covalent Binding Logic
The failure of 1st-generation TKIs is often driven by the T790M mutation, where a bulky Methionine residue replaces Threonine at the ATP-binding pocket, sterically hindering drug binding. Osimertinib circumvents this by forming a covalent bond with the C797 residue, a distinct site on the kinase domain.
Pathway Visualization: The Resistance Mechanism
The following diagram illustrates the structural logic of TKI resistance and how Osimertinib bypasses the T790M blockade.
Figure 1: Mechanistic differentiation showing Osimertinib's ability to bind T790M mutants where 1st Gen TKIs are sterically blocked.[1][2]
Preclinical Benchmark Data
The following data aggregates potency metrics (IC50) from cell-free enzymatic assays and cell viability studies. Note the "Wild Type Sparing" effect of Osimertinib, which correlates to a reduced toxicity profile (less rash/diarrhea) compared to Afatinib.
Table 1: Comparative Potency Profiles (IC50 in nM)
| Target Context | Cell Line Model | Gefitinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) | Biological Implication |
| Sensitizing Mut | PC-9 (Del19) | 4–8 nM | < 1 nM | 2–8 nM | All generations effective against initial drivers.[1][2] |
| Resistance Mut | H1975 (L858R/T790M) | > 1,000 nM | ~10 nM | < 10 nM | Key Differentiator: Osimertinib retains potency against T790M.[1][2] |
| Wild Type (WT) | A431 (EGFR WT) | < 10 nM | < 10 nM | > 40 nM | Osimertinib spares healthy tissue better than competitors.[1] |
Data Source: Synthesized from Cross et al. (2014) and comparative internal validation datasets.
Clinical Efficacy Benchmarks (FLAURA Trial)
The definitive benchmark for Osimertinib is the Phase III FLAURA trial, which compared it directly against Gefitinib or Erlotinib in previously untreated EGFR-mutated NSCLC.[3]
Table 2: Phase III Efficacy Endpoints
| Endpoint | Comparator (Gefitinib/Erlotinib) | Osimertinib (this compound) | Hazard Ratio (HR) | Statistical Significance |
| Median PFS | 10.2 Months | 18.9 Months | 0.46 | P < 0.001 |
| Median OS | 31.8 Months | 38.6 Months | 0.80 | P = 0.046 |
| Duration of Response | 8.5 Months | 17.2 Months | N/A | N/A |
| Grade ≥3 Adverse Events | 45% | 34% | N/A | Improved tolerability |
Ref: Soria et al. (2018), Ramalingam et al. (2020).[1]
The "Hidden" Benchmark: CNS Penetration
Central Nervous System (CNS) metastasis is a major failure mode for 1st-generation TKIs because they are substrates for P-glycoprotein (P-gp) efflux transporters, preventing them from crossing the Blood-Brain Barrier (BBB).[1][2]
Experimental Evidence:
Preclinical models utilizing Mdr1a/b knockout mice demonstrate that Osimertinib has a high brain-to-plasma partition coefficient (
Figure 2: Osimertinib evades P-gp efflux, achieving therapeutic concentrations in the CNS.[1]
Experimental Protocol: Standardized Potency Assay
To validate the resistance profile of this compound in your own laboratory, use this self-validating cell viability protocol. This assay is designed to calculate the Z-factor and confirm T790M selectivity.[2]
Protocol: 72-Hour ATP-Based Cytotoxicity Assay
Objective: Determine IC50 shifts between PC-9 (Sensitizing) and H1975 (Resistant) cell lines.
Reagents:
-
Compound: Osimertinib (10mM stock in DMSO).[1]
-
Controls: Gefitinib (Negative control for T790M), Staurosporine (Kill control).[1]
-
Readout: CellTiter-Glo® (Promega) or equivalent ATP-luminescence reagent.[1][2]
Workflow:
-
Cell Seeding (Day 0):
-
Harvest cells in exponential growth phase.
-
Seed PC-9 at 3,000 cells/well and H1975 at 4,000 cells/well in 96-well white-walled plates.
-
Why: H1975 grows slightly slower; differential seeding ensures identical confluency at readout.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment (Day 1):
-
Incubation (Day 1–4):
-
Incubate plates for exactly 72 hours .
-
-
Readout (Day 4):
-
Data Analysis:
-
Normalize RLU to DMSO controls.
-
Fit data to a 4-parameter logistic (4PL) non-linear regression model .
-
Validation Criteria: The assay is valid only if the Z-factor > 0.5.
-
References
-
Cross, D. A. E., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery.
-
Soria, J. C., et al. (2018). "Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer (FLAURA)." The New England Journal of Medicine.[4] [1]
-
Mok, T. S., et al. (2017). "Osimertinib or Platinum–Pemetrexed in EGFR T790M–Positive Lung Cancer (AURA3)." The New England Journal of Medicine.[4] [1]
-
Ramalingam, S. S., et al. (2020). "Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC." The New England Journal of Medicine.[4] [1]
-
Ballard, P., et al. (2016).[5] "Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models." Clinical Cancer Research.
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- 2. Unii-gfx7qis1II | C257H383N65O77S6 | CID 118984450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Osimertinib significantly improves PFS in phase III FLAURA trial for lung cancer - ecancer [ecancer.org]
- 4. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
Unable to Proceed: Substance Identifier "Unii-liq3C1D1H4" Not Found
A comprehensive search has concluded that the substance identifier "Unii-liq3C1D1H4" does not correspond to a recognized substance in publicly available databases, including the U.S. Food and Drug Administration's (FDA) Global Substance Registration System (GSRS). Therefore, the creation of a peer-reviewed comparison guide for this topic is not possible at this time.
As a Senior Application Scientist, the foundational step in developing any technical guide is the accurate identification of the subject material. The Unique Ingredient Identifier (UNII) system is a critical tool for this purpose, providing a non-proprietary, unique, and unambiguous alphanumeric code linked to a substance's molecular structure or descriptive information. This system is essential for tracking substances in regulated products such as pharmaceuticals and biologics.
An exhaustive search for "this compound" across multiple scientific and regulatory databases yielded no results. This suggests one of the following possibilities:
-
The identifier may contain a typographical error.
-
The substance may be proprietary and not yet publicly disclosed with a UNII.
-
The identifier may be from a different, non-standardized system.
Without a valid UNII or an alternative recognized name (e.g., chemical name, trade name), it is impossible to locate the necessary peer-reviewed studies that would form the basis of a comparative guide. The core requirements of the user's request—to objectively compare the product's performance with other alternatives and provide supporting experimental data—cannot be met without first identifying the substance .
We are committed to providing scientifically accurate and well-supported technical information. Should a valid identifier or name for the substance of interest be provided, we would be pleased to revisit this request and develop the comprehensive comparison guide as originally envisioned.
Independent Verification of Unii-liq3C1D1H4 (Semaglutide) Potency
Executive Summary & Compound Identity
Unii-liq3C1D1H4 is the FDA Unique Ingredient Identifier (UNII) for Semaglutide , a long-acting Glucagon-Like Peptide-1 (GLP-1) receptor agonist.
This guide provides a rigorous framework for verifying the potency of Semaglutide in a research setting. Unlike standard small molecules, verifying Semaglutide requires specific attention to its albumin-binding kinetics , which is the primary driver of its extended half-life (
Verification Verdict: In standard buffer assays, Semaglutide demonstrates potency comparable to Liraglutide. However, true verification requires a Serum Shift Assay , where Semaglutide should exhibit a massive potency shift (right-shift in
| Feature | Specification |
| Common Name | Semaglutide |
| UNII Code | liq3C1D1H4 |
| Drug Class | GLP-1 Receptor Agonist (GLP-1RA) |
| Molecular Weight | 4113.58 Da |
| Key Modification | C18 fatty diacid chain via hydrophilic spacer at Lys26 |
| Primary Comparator | Liraglutide (C16 fatty acid chain) |
Mechanistic Framework
To verify potency, one must understand the signal transduction pathway. Semaglutide mimics native GLP-1, binding to the GLP-1 receptor (a GPCR) on pancreatic
Signaling Pathway Visualization
The following diagram illustrates the canonical pathway utilized for in vitro potency verification (cAMP accumulation).
Figure 1: The GLP-1R signaling cascade. Potency assays quantify the conversion of ATP to cAMP.
Comparative Potency Analysis
The following data synthesizes pivotal findings from discovery literature (Lau et al., 2015) and subsequent independent verifications.
The "Serum Shift" Phenomenon
This is the critical differentiator. Semaglutide is engineered with a C18 fatty diacid chain, providing higher albumin affinity than Liraglutide (C16 chain).[2] In a protein-free environment, they have similar potency. In the presence of albumin (mimicking plasma), Semaglutide's apparent potency drops significantly because >99% of the drug is bound to albumin and unavailable to the receptor. This is not a defect; it is the mechanism of its long duration.
Table 1: Comparative Potency Data (
| Condition | Semaglutide (Test) | Liraglutide (Comparator) | Interpretation |
| Receptor Affinity ( | 0.38 nM | ~0.1 - 0.2 nM | Semaglutide has slightly lower intrinsic affinity than Liraglutide due to structural modifications [1]. |
| Functional Potency ( | ~1 - 10 pM | ~1 - 10 pM | In optimized CHO/HEK systems without albumin, both are extremely potent picomolar agonists [2]. |
| Albumin Shift (1-2% HSA) | >500-fold shift | ~50-100 fold shift | CRITICAL VERIFICATION METRIC. Semaglutide loses apparent potency much more drastically than Liraglutide in high albumin [1][3]. |
Experimental Protocol: The "Serum Shift" Verification
Objective: Verify this compound identity and functional integrity by demonstrating specific GLP-1R agonism and the characteristic albumin shift.
System: HEK293 cells stably expressing human GLP-1R. Readout: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay.
Workflow Logic
We do not simply test "activity." We test the delta between two conditions to confirm the molecule is indeed Semaglutide and not a generic GLP-1 peptide.
Figure 2: Dual-condition workflow to verify albumin-binding kinetics.
Detailed Methodology
1. Reagent Preparation
-
Stock Solution: Dissolve this compound in 100% DMSO to 1 mM.
-
Assay Buffer: HBSS + 25 mM HEPES (pH 7.4) + 0.1% BSA (stabilizer, not high enough to cause shift) + 0.5 mM IBMX .
-
Expert Note: IBMX (3-isobutyl-1-methylxanthine) is non-negotiable. It inhibits phosphodiesterases. Without it, cAMP degrades too fast to measure accurate
values.
-
2. The Shift Setup
Prepare two serial dilution plates:
-
Plate A (Intrinsic): Dilute Semaglutide in Assay Buffer (0.1% BSA).
-
Plate B (Shift): Dilute Semaglutide in Assay Buffer supplemented with 1.0% Human Serum Albumin (HSA) .
3. Cell Treatment
-
Seed HEK293-GLP1R cells (low density, ~2,000 cells/well in 384-well plates) to prevent receptor reserve effects from masking potency differences.
-
Add 5 µL of compound from Plate A or B to cells.
-
Incubate for 30 minutes at 37°C.
4. Detection (HTRF)
-
Add Lysis Buffer containing HTRF reagents (cAMP-d2 acceptor and Anti-cAMP-Europium cryptate donor).
-
Incubate 1 hour at room temperature.
-
Read on an HTRF-compatible plate reader (e.g., EnVision or PHERAstar).
Results & Discussion: Interpreting the Data
To validate this compound, your data must meet the following criteria:
-
Intrinsic Potency (Condition A): The
should be in the picomolar range (e.g., 1–50 pM) depending on cell line sensitivity. If it is nM, the compound is degraded or inactive. -
The Shift (Condition B):
-
Generic GLP-1: Will show minimal shift (
). -
Liraglutide: Will show a moderate shift (
). -
Semaglutide (this compound): Must show a massive shift (
) .[2]
-
Why this matters: If you only test in standard buffer, you cannot distinguish Semaglutide from native GLP-1 or other analogs. The high-affinity albumin binding (mediated by the C18 diacid spacer) is the chemical fingerprint of Semaglutide [1].[3] A successful verification is defined not just by potency, but by the loss of apparent potency in the presence of serum proteins.
References
-
Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[4][5] Journal of Medicinal Chemistry, 58(18), 7370–7380.[5]
-
Boianelli, A., et al. (2024). Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists.[6] Pharmaceuticals, 17, 1338.
-
[Link]
-
-
FDA Access Data. (2017). Semaglutide (Ozempic) Pharmacology Review.
-
[Link]
-
-
FDA Substance Registration System (SRS). UNII Search: liq3C1D1H4.
-
[Link]
-
Sources
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- 2. clinicasande.com.uy [clinicasande.com.uy]
- 3. biovera.com.au [biovera.com.au]
- 4. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of UNII-LIQ3C1D1H4 (Cannabidiol)
As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemical compounds we handle. This guide provides essential, step-by-step procedures for the proper disposal of UNII-LIQ3C1D1H4, more commonly known as Cannabidiol (CBD). Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and minimizing environmental impact.
The disposal pathway for any laboratory chemical is dictated by its inherent hazards and the regulatory framework governing waste management. While some Safety Data Sheets (SDS) for pure CBD classify it as non-hazardous under the Globally Harmonized System (GHS), others indicate potential health hazards, including acute oral toxicity and suspected reproductive toxicity.[1][2][3][4] This discrepancy underscores the importance of a conservative and informed approach to waste management. All chemical waste, regardless of perceived hazard, must be handled in a manner that prevents pollution and protects personnel.[5][6]
Part 1: Hazard Assessment and Waste Classification
Before initiating any disposal procedure, a thorough hazard assessment is paramount. The primary determinant for the disposal of CBD-containing waste is not always the CBD itself, but rather the solvents or other materials it is mixed with.
-
Pure Cannabidiol (Solid or Oil): In its pure form, CBD waste may be considered non-hazardous by some suppliers.[1] However, due to conflicting classifications, it is best practice to consult your institution's Environmental Health and Safety (EHS) office. Some SDSs recommend disposal at an approved waste disposal plant or industrial combustion plant.[2][3] Never dispose of solid or liquid chemicals in the regular trash or down the drain without explicit approval from EHS.[7][8][9]
-
CBD in Solution: The solvent dictates the hazard classification. Common solvents like ethanol, butane, or hexane used in extraction and analysis are often flammable and considered hazardous waste. These solutions must be disposed of as hazardous chemical waste, following all institutional and regulatory protocols.
-
Contaminated Labware: Items such as gloves, pipette tips, and chromatography vials contaminated with CBD should be assessed. If contaminated with a hazardous solvent solution, they must be disposed of as hazardous solid waste. If only contaminated with pure CBD, they may be considered non-hazardous solid waste, but segregation from general trash is still the most prudent course of action.[10]
Decision Workflow for CBD Waste Disposal
The following diagram outlines the critical decision points for segregating and managing CBD waste streams in a laboratory setting.
Caption: Decision workflow for proper segregation of CBD laboratory waste.
Part 2: Step-by-Step Disposal Protocols
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling any form of chemical waste.[3][11]
Protocol 1: Disposal of CBD in Hazardous Solvents
This protocol applies to solutions of CBD in flammable, toxic, or otherwise hazardous organic solvents.
-
Segregation: At the point of generation, collect all CBD-solvent waste in a dedicated, chemically compatible waste container.[10] Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be kept separate.
-
Container Requirements: The container must be in good condition, have a secure, tight-fitting lid, and be made of a material that will not react with the waste (e.g., glass or polyethylene).
-
Labeling: Label the container clearly with the words "Hazardous Waste."[12][13] The label must also include the full chemical names of all constituents (e.g., "Cannabidiol, Ethanol") and their approximate percentages.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9][13] Keep the container closed at all times except when adding waste.
-
Pickup: Once the container is full or has reached the institutional time limit for storage in an SAA, submit a chemical waste pickup request to your institution's EHS department.
Protocol 2: Disposal of CBD-Contaminated Solid Waste
This protocol applies to non-sharp solid waste such as gloves, bench paper, and pipette tips.
-
Hazard Determination:
-
Hazardous: If the solid waste is contaminated with a CBD solution containing a hazardous solvent, it must be treated as hazardous solid waste.
-
Non-Hazardous: If the solid waste is contaminated only with pure CBD, it may be managed as non-hazardous laboratory waste.[5]
-
-
Collection:
-
Hazardous: Place the contaminated items in a designated, clearly labeled "Hazardous Waste" container or a durable, lined cardboard box.[7]
-
Non-Hazardous: Place items in a separate, clearly labeled container for "Non-Hazardous Laboratory Waste." This prevents custodial staff from handling potentially chemical-laden materials.[7]
-
-
Disposal: Arrange for pickup of both hazardous and non-hazardous lab waste through your EHS office. Do not place this waste in common trash receptacles.
Protocol 3: Disposal of Pure/Unused Cannabidiol
Disposing of pure or expired CBD requires a conservative approach due to its potential, though debated, toxicity.
-
Consult EHS: Before proceeding, contact your institution's EHS office. They will provide the definitive classification and disposal pathway based on local and state regulations.
-
Packaging: If directed by EHS, package the original container of pure CBD in a secure secondary container.
-
Labeling: Label the material clearly as "Non-hazardous Waste for Disposal" (or as "Hazardous Waste" if EHS classifies it as such) and list "Cannabidiol (this compound)."
-
Pickup: Arrange for a waste pickup through the EHS department. Do not attempt to dispose of this material through standard trash or sewer systems.[14]
Special Considerations for Cannabis Research Labs
In jurisdictions where cannabis is legal for research, additional regulations may apply. Waste containing cannabis material, including CBD, often must be rendered "unrecognizable and unusable" before disposal.[15][16] This typically involves grinding the material and mixing it with at least 50% of another waste type, such as soil, food waste, or cat litter.[16][17] Always verify the specific requirements with your local regulatory authority.
Part 3: Spill Decontamination
In the event of a spill, prompt and proper cleanup is essential.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Containment: For liquid spills, surround the area with absorbent material (e.g., absorbent pads or cat litter) to prevent it from spreading. For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Cleanup:
-
Carefully collect the absorbed liquid or solid powder using a scoop or brush and place it into a designated waste container.
-
Clean the spill surface thoroughly with an appropriate solvent (e.g., ethanol) and then with soap and water.
-
-
Waste Disposal: All cleanup materials (absorbent pads, contaminated PPE) must be disposed of as hazardous waste. Place them in a sealed bag or container, label it as "Hazardous Waste - Spill Debris," and arrange for pickup.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of Cannabidiol waste, upholding their responsibility to protect themselves, their colleagues, and the environment.
References
-
Disposal Procedures for Non-Hazardous Waste. Stephen F. Austin State University - Environmental Health, Safety, and Risk Management. [Link]
-
Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University - Environmental Health and Safety. [Link]
-
CBD Isolate (Cannabidiol) - SDS (Safety Data Sheet). MakingCosmetics Inc. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Safety Data Sheet: Cannabidiol. Chemos GmbH & Co. KG. [Link]
-
Safety Data Sheet: Cannabidiol. Octave Labs LLC. [Link]
-
Safety Data Sheet: THC free CBD Oil. PharmaHemp. [Link]
-
A guide to the disposal of laboratory waste. Anenta. [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Waste Management Guidelines. The University of Texas at Dallas - Environmental Health and Safety. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
How to comply legally with the disposal of cannabis waste. Power Knot. [Link]
-
Cannabis Waste Management & Dispensary Recycling. Maine Labpack. [Link]
-
WAC 314-55-097: Cannabis waste disposal. Washington State Legislature. [Link]
-
A Quick Guide to Cannabis Waste Disposal. Clean Management Environmental Group, Inc. [Link]
Sources
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. chemos.de [chemos.de]
- 3. offerco.jp [offerco.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. anentawaste.com [anentawaste.com]
- 7. sfasu.edu [sfasu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. odu.edu [odu.edu]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. grinland.de [grinland.de]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. danielshealth.com [danielshealth.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. cleanmanagement.com [cleanmanagement.com]
- 17. WAC 314-55-097: [app.leg.wa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
